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Core Science & Biosynthesis

Foundational

Molecular Profiling and Pharmacological Applications of 2-Pyridinamine, 5,6-dihydro-4-methyl-: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery, low-molecular-weight heterocyclic scaffolds are foundational to the development of highly selective enzyme inhibitors. 2-Pyridinamine, 5,6-dihydro-4-methyl- (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, low-molecular-weight heterocyclic scaffolds are foundational to the development of highly selective enzyme inhibitors. 2-Pyridinamine, 5,6-dihydro-4-methyl- (CAS: 479668-33-2) is a specialized dihydropyridine derivative that serves as a critical building block in medicinal chemistry. With a molecular formula of C₆H₁₀N₂ and a molecular weight of 110.157 g/mol [1], this compound is primarily utilized as an arginine bioisostere. Its unique cyclic amidine motif makes it a high-value pharmacophore for targeting nitric oxide synthase (NOS) enzymes, specifically NOS2 (iNOS) and NOS3 (eNOS)[2].

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its target engagement, and self-validating experimental workflows for its application in hit-to-lead optimization.

Physicochemical Profiling & Structural Dynamics

Understanding the exact physicochemical parameters of 2-Pyridinamine, 5,6-dihydro-4-methyl- is critical for predicting its pharmacokinetic behavior and target affinity. The partial saturation of the pyridine ring (5,6-dihydro) fundamentally alters its electron distribution compared to a fully aromatic 2-aminopyridine.

Quantitative Data Summary

The following table consolidates the core chemical identifiers and properties required for analytical and computational modeling[1]:

ParameterValue
Chemical Name 2-Pyridinamine, 5,6-dihydro-4-methyl- (9CI)
CAS Registry Number 479668-33-2
Molecular Formula C₆H₁₀N₂
Molecular Weight 110.157 g/mol
Topological Polar Surface Area (TPSA) 38.38 Ų
LogP (Octanol/Water Partition) 0.8295
Structural Causality: Tautomerism and Flexibility

Unlike rigid aromatic pyridines, the 5,6-dihydro saturation introduces a degree of conformational flexibility, allowing the ring to adopt a half-chair conformation. Furthermore, the molecule exhibits tautomerism between the enamine form (2-amino-4-methyl-5,6-dihydropyridine) and the imine form (4-methyl-5,6-dihydro-1H-pyridin-2-ylideneamine). This dynamic equilibrium is the exact mechanism that allows the molecule to act as a bidentate hydrogen bond donor/acceptor, perfectly mimicking the guanidino group of physiological substrates.

G A 2-Amino-5,6-dihydro (Enamine Form) B 2-Imino-tetrahydropyridine (Imine Form) A->B Tautomerization C Arginine Mimicry (Amidine Motif) B->C Structural Homology D NOS Active Site Binding C->D Competitive Inhibition

Figure 1: Tautomerization of 2-Pyridinamine, 5,6-dihydro-4-methyl- and its pharmacophoric role.

Pharmacological Rationale: Nitric Oxide Synthase (NOS) Inhibition

The primary biological utility of 2-Pyridinamine, 5,6-dihydro-4-methyl- lies in its annotation as a ligand for NOS2 (Murine iNOS) and NOS3 (Human eNOS) [2].

The Causality of Target Engagement: Nitric oxide synthases catalyze the production of nitric oxide (NO) from L-arginine. The active site of NOS contains a heme iron and a highly conserved Glutamate residue that forms critical bidentate hydrogen bonds with the guanidino group of L-arginine.

  • Amidine Mimicry: The N-C-N system of our target compound acts as a cyclic amidine. It perfectly mimics the spatial and electrostatic properties of arginine's guanidino group, allowing it to competitively anchor to the active site Glutamate.

  • Hydrophobic Packing: The 4-methyl substitution is not arbitrary. It provides localized hydrophobic bulk that occupies a small lipophilic pocket adjacent to the substrate-binding channel, significantly enhancing binding affinity (lowering the IC₅₀) compared to unsubstituted analogs.

Self-Validating Experimental Protocols

To integrate this compound into a drug discovery pipeline, researchers must employ a self-validating system . This means the protocol inherently controls for false positives (e.g., degradation, inactive tautomers, or assay interference) by coupling chemical validation directly to the biological readout.

Protocol: Orthogonal Validation and Functional NOS Screening

Step 1: LC-MS/MS Purity and Mass Verification

  • Action: Dissolve the compound in LC-MS grade methanol to yield a 1 mg/mL stock. Inject onto a C18 reverse-phase column using a mobile phase gradient of 0.1% Formic Acid in Water/Acetonitrile.

  • Causality: Formic acid drives the protonation of the amidine nitrogen. This ensures a sharp chromatographic peak and a definitive [M+H]⁺ ion at m/z 111.16, confirming the molecular weight of 110.157 g/mol [1] and ruling out oxidative degradation (which would shift the mass).

Step 2: Tautomeric Profiling via NMR

  • Action: Acquire ¹H-NMR and ¹³C-NMR spectra in DMSO-d₆.

  • Causality: DMSO-d₆ mimics the dielectric constant of a physiological aqueous environment. Observing the exchangeable NH/NH₂ protons validates the dominant tautomeric state required for NOS binding, ensuring the batch is structurally primed for the bioassay.

Step 3: Fluorometric NOS Inhibition Assay

  • Action: Incubate serial dilutions of the compound (10 µM to 1 nM) with recombinant NOS2, L-arginine, NADPH, and a fluorescent NO-sensitive probe (e.g., DAF-FM).

  • Self-Validation: Run parallel wells containing L-NAME (a universal NOS inhibitor) as a positive control, and vehicle-only as a negative control.

  • Logic: If L-NAME fails to quench fluorescence, the enzyme batch is inactive, invalidating the run. If L-NAME succeeds, the dose-dependent reduction in fluorescence in the test wells definitively proves competitive target engagement by the dihydropyridine scaffold.

Workflow Step1 1. LC-MS Validation (Confirm MW: 110.16 g/mol) Step2 2. NMR Profiling (Tautomeric State in DMSO) Step1->Step2 Step3 3. In Vitro NOS Assay (Fluorometric NO Detection) Step2->Step3 Step4 4. Internal Calibration (L-NAME Positive Control) Step3->Step4

Figure 2: Self-validating experimental workflow for dihydropyridine-based NOS inhibitors.

Conclusion

2-Pyridinamine, 5,6-dihydro-4-methyl- (C₆H₁₀N₂, MW: 110.16 g/mol ) is far more than a simple heterocyclic intermediate. Its precise molecular geometry, driven by the 5,6-dihydro saturation and the 4-methyl substitution, engineers a highly effective arginine bioisostere. By employing rigorous, self-validating analytical and biochemical protocols, drug development professionals can leverage this scaffold to develop potent, selective inhibitors for nitric oxide synthases and related amidine-recognizing targets.

References

  • Title: 2-Pyridinamine,5,6-dihydro-4-methyl-(9CI) Source: GlobalChemMall URL: [Link]

  • Title: 2-Pyridinamine,5,6-dihydro-4-methyl-(9CI) — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: ZINC26391399 | ZINC Is Not Commercial - A database of commercially-available compounds Source: ZINC Database (docking.org) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Pyridinamine, 5,6-dihydro-4-methyl-

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Territory of a Novel Pyridinamine Derivative In the landscape of pharmacological research, it is not unc...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Pyridinamine Derivative

In the landscape of pharmacological research, it is not uncommon to encounter compounds with significant therapeutic potential that remain largely uncharacterized. 2-Pyridinamine, 5,6-dihydro-4-methyl- (CAS 479668-33-2) is one such molecule. While direct, in-depth studies on its mechanism of action are not yet available in the public domain, its structural features, which combine a dihydropyridine core with an aminopyridine moiety, provide a strong foundation for postulating a compelling and testable hypothesis regarding its biological activity.

This guide is structured to provide a comprehensive overview of the putative mechanism of action of 2-Pyridinamine, 5,6-dihydro-4-methyl-. By drawing on established knowledge of structurally related compounds, we will construct a scientifically rigorous hypothesis and provide the detailed experimental frameworks necessary for its validation. This document is intended not as a definitive statement, but as a roadmap for future research that could unlock the therapeutic potential of this intriguing molecule.

Part 1: The Core Directive - A Hypothesis-Driven Approach

Given the absence of direct evidence, a rigid, templated approach to describing the mechanism of action of 2-Pyridinamine, 5,6-dihydro-4-methyl- would be inappropriate. Instead, this guide will adopt a hypothesis-driven narrative, beginning with an analysis of its structural components and culminating in a proposed dual mechanism of action. This structure allows for a logical and scientifically sound exploration of the compound's potential biological effects.

Part 2: Scientific Integrity & Logic - Building a Case from First Principles

Our exploration of the mechanism of action of 2-Pyridinamine, 5,6-dihydro-4-methyl- is grounded in the established pharmacology of its constituent chemical motifs: the dihydropyridine ring and the 2-aminopyridine group.

The Dihydropyridine Core: A Gateway to Calcium Channel Modulation

The 1,4-dihydropyridine (DHP) scaffold is the cornerstone of a major class of cardiovascular drugs that act as L-type voltage-gated Ca2+ channel blockers.[1] These channels are critical for regulating cardiac contractility and vascular tone.[1] The canonical mechanism of action for DHPs involves their binding to the α1 subunit of the L-type calcium channel, which allosterically modulates channel function.[2] This binding can either inhibit (antagonist) or enhance (agonist) calcium influx, depending on the specific substitutions on the DHP ring.[2]

The dihydropyridine moiety in 2-Pyridinamine, 5,6-dihydro-4-methyl- strongly suggests a potential interaction with L-type calcium channels. However, it is crucial to recognize that not all dihydropyridines are antagonists; some act as agonists.[2] Furthermore, some DHPs have been shown to have a dual mode of action, also inducing the release of nitric oxide (NO) from the vascular endothelium.[3]

The 2-Aminopyridine Moiety: A Potential Modulator of Nitric Oxide Synthase

The presence of a 2-aminopyridine group introduces another layer of potential biological activity. Analogues of 2-amino-4-methylpyridine have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS).[4] iNOS is a key enzyme in the inflammatory cascade, and its inhibition is a target for anti-inflammatory drug development.

A Unified Hypothesis: Dual-Action Modulator of Calcium and Nitric Oxide Signaling

Based on the foregoing analysis, we propose a dual-action mechanism for 2-Pyridinamine, 5,6-dihydro-4-methyl-, as illustrated in the signaling pathway diagram below. We hypothesize that this compound acts as both a modulator of L-type calcium channels and an inhibitor of inducible nitric oxide synthase.

putative_moa cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_channel L-type Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion iNOS Inducible Nitric Oxide Synthase (iNOS) NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammatory Response NO->Inflammation Mediates extracellular_Ca Extracellular Ca2+ extracellular_Ca->Ca_channel Influx pyridinamine 2-Pyridinamine, 5,6-dihydro-4-methyl- pyridinamine->Ca_channel Modulates pyridinamine->iNOS Inhibits Arginine L-Arginine Arginine->iNOS

Caption: Putative dual mechanism of action for 2-Pyridinamine, 5,6-dihydro-4-methyl-.

Part 3: Experimental Validation - A Self-Validating System

The following experimental protocols are designed to systematically test the proposed dual-action mechanism of 2-Pyridinamine, 5,6-dihydro-4-methyl-.

Experimental Workflow

experimental_workflow start Start: Hypothesis Formulation in_vitro In Vitro Assays start->in_vitro ca_assay Calcium Channel Binding & Flux Assays in_vitro->ca_assay inos_assay iNOS Enzyme Inhibition Assay in_vitro->inos_assay cell_based Cell-Based Assays ca_assay->cell_based inos_assay->cell_based no_production Cellular NO Production Assay cell_based->no_production cytokine_assay Inflammatory Cytokine Release Assay cell_based->cytokine_assay data_analysis Data Analysis & Interpretation no_production->data_analysis cytokine_assay->data_analysis conclusion Conclusion: Mechanism Elucidation data_analysis->conclusion

Caption: Experimental workflow for validating the putative mechanism of action.

Protocol 1: In Vitro Calcium Channel Binding and Flux Assays

Objective: To determine if 2-Pyridinamine, 5,6-dihydro-4-methyl- binds to and modulates the activity of L-type calcium channels.

Methodology:

  • Radioligand Binding Assay:

    • Principle: Competition assay using a radiolabeled dihydropyridine antagonist (e.g., [³H]-nitrendipine) to determine the binding affinity of the test compound to L-type calcium channels in isolated cell membranes (e.g., from rat heart or brain).

    • Procedure:

      • Prepare membrane fractions from appropriate tissues.

      • Incubate membrane preparations with a fixed concentration of [³H]-nitrendipine and varying concentrations of 2-Pyridinamine, 5,6-dihydro-4-methyl-.

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify the amount of bound radioactivity using liquid scintillation counting.

      • Calculate the IC₅₀ value and subsequently the Ki (inhibition constant) to determine the binding affinity.

  • Fluorescent Calcium Flux Assay:

    • Principle: Use of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to measure changes in intracellular calcium concentration in response to channel activation and modulation by the test compound.

    • Procedure:

      • Culture cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2).

      • Load cells with Fluo-4 AM.

      • Establish a baseline fluorescence reading.

      • Depolarize the cells with a high concentration of KCl to open the voltage-gated calcium channels.

      • Measure the increase in fluorescence, indicating calcium influx.

      • Pre-incubate cells with varying concentrations of 2-Pyridinamine, 5,6-dihydro-4-methyl- before depolarization to assess its inhibitory or potentiating effects.

Data Presentation:

Assay TypeParameter MeasuredExpected Outcome for Positive Result
Radioligand BindingKi (nM)A low nanomolar Ki value, indicating high-affinity binding to the channel.
Calcium FluxIC₅₀ or EC₅₀ (µM)A dose-dependent inhibition or enhancement of KCl-induced calcium influx.
Protocol 2: In Vitro iNOS Enzyme Inhibition Assay

Objective: To determine if 2-Pyridinamine, 5,6-dihydro-4-methyl- directly inhibits the enzymatic activity of iNOS.

Methodology:

  • Griess Assay for Nitrite Production:

    • Principle: iNOS converts L-arginine to L-citrulline and nitric oxide (NO). NO is rapidly oxidized to nitrite in aqueous solutions. The Griess reagent reacts with nitrite to form a colored product that can be quantified spectrophotometrically.

    • Procedure:

      • Use recombinant human or murine iNOS.

      • Set up a reaction mixture containing iNOS, L-arginine, and necessary co-factors (NADPH, FAD, FMN, and tetrahydrobiopterin).

      • Add varying concentrations of 2-Pyridinamine, 5,6-dihydro-4-methyl-.

      • Incubate the reaction at 37°C.

      • Stop the reaction and add the Griess reagent.

      • Measure the absorbance at 540 nm.

      • Calculate the IC₅₀ value for iNOS inhibition.

Data Presentation:

Assay TypeParameter MeasuredExpected Outcome for Positive Result
iNOS InhibitionIC₅₀ (µM)A low micromolar or nanomolar IC₅₀ value, indicating potent inhibition.
Protocol 3: Cell-Based Assays for NO Production and Inflammatory Cytokine Release

Objective: To confirm the iNOS inhibitory activity of 2-Pyridinamine, 5,6-dihydro-4-methyl- in a cellular context and assess its downstream anti-inflammatory effects.

Methodology:

  • Cellular NO Production Assay:

    • Principle: Use a cell line that can be induced to express iNOS and produce NO, such as RAW 264.7 murine macrophages.

    • Procedure:

      • Culture RAW 264.7 cells.

      • Pre-treat cells with varying concentrations of 2-Pyridinamine, 5,6-dihydro-4-methyl-.

      • Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.

      • After 24 hours, collect the cell culture supernatant.

      • Measure the nitrite concentration in the supernatant using the Griess assay as described in Protocol 2.

  • Inflammatory Cytokine Release Assay (ELISA):

    • Principle: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from stimulated macrophages.

    • Procedure:

      • Use the same experimental setup as the cellular NO production assay.

      • Collect the cell culture supernatant after 24 hours of stimulation.

      • Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits.

Data Presentation:

Assay TypeParameter MeasuredExpected Outcome for Positive Result
Cellular NOIC₅₀ (µM)Dose-dependent inhibition of LPS/IFN-γ-induced nitrite production.
Cytokine ReleaseIC₅₀ (µM)Dose-dependent reduction in the release of TNF-α and IL-6.

Conclusion: A Path Forward

The structural characteristics of 2-Pyridinamine, 5,6-dihydro-4-methyl- provide a compelling rationale for a hypothesized dual mechanism of action involving the modulation of L-type calcium channels and the inhibition of inducible nitric oxide synthase. The experimental protocols detailed in this guide offer a clear and robust pathway to validate this hypothesis. Successful elucidation of its mechanism of action will be a critical step in unlocking the potential of this compound as a novel therapeutic agent.

References

  • 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. PMC. [Link]

  • Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. PubMed. [Link]

  • Dihydropiridines mechanism of action in striatal isolated nerve endings: comparison with omega-agatoxin IVA. PubMed. [Link]

  • Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels. PMC. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link]

Sources

Foundational

Preliminary Toxicity Studies of 2-Pyridinamine, 5,6-dihydro-4-methyl: An IND-Enabling Preclinical Framework

Executive Summary 2-Pyridinamine, 5,6-dihydro-4-methyl (often cataloged as DNC003877 or CAS 479668-33-2) is a specialized cyclic amidine derivative. Compounds possessing this structural pharmacophore are frequently inves...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Pyridinamine, 5,6-dihydro-4-methyl (often cataloged as DNC003877 or CAS 479668-33-2) is a specialized cyclic amidine derivative. Compounds possessing this structural pharmacophore are frequently investigated in drug discovery as competitive inhibitors of Nitric Oxide Synthase (NOS) isoforms (eNOS/iNOS) and β-site amyloid precursor protein cleaving enzymes (BACE1/2) .

While the pharmacological modulation of these targets holds promise for inflammatory and neurodegenerative diseases, clinical translation is historically bottlenecked by dose-limiting preclinical toxicities. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for the preliminary toxicological evaluation of this compound, ensuring that all IND-enabling safety liabilities—particularly cardiovascular and hepatic risks—are systematically addressed.

Mechanistic Causality of Toxicity

The toxicity profile of 5,6-dihydro-4-methylpyridin-2-amine is not random; it is intrinsically linked to its pharmacodynamics and hepatic biotransformation:

  • Hemodynamic Cardiotoxicity (eNOS Off-Target Effects): Selective inhibition of inducible NOS (iNOS) is therapeutically desirable for resolving pathological inflammation. However, insufficient selectivity often leads to cross-reactivity with endothelial NOS (eNOS). eNOS blockade critically reduces endothelial nitric oxide production, directly causing severe vasoconstriction, systemic hypertension, and subsequent ischemic cardiotoxicity .

  • Metabolic Bioactivation (Hepatotoxicity): The cyclic amidine moiety is susceptible to N-oxidation by hepatic cytochrome P450 enzymes (e.g., CYP3A4). This oxidative metabolism can generate reactive hydroxylamine intermediates that covalently bind to hepatic macromolecules, initiating drug-induced liver injury (DILI).

  • Genotoxicity Risks: While the core 2-pyridinamine scaffold is generally non-DNA-reactive, the potential for ring-opening metabolic products necessitates rigorous, metabolically-activated mutagenicity screening.

Fig 1: Mechanistic pathway detailing eNOS-mediated cardiotoxicity vs iNOS therapeutic targeting.

Quantitative Data Thresholds

To ensure objective Go/No-Go decision-making during the preclinical phase, specific quantitative safety margins must be established.

Table 1: Target Safety Margins and Thresholds for IND-Enabling Studies

Assay / ParameterTarget Threshold (Go/No-Go)Mechanistic Rationale
HepG2 Cytotoxicity (IC50) > 50 µMEnsures a >10x safety margin over the anticipated therapeutic Cmax​ .
hERG Inhibition (IC50) > 30 µMMitigates the risk of QT prolongation and lethal Torsades de Pointes.
Ames Test (Mutagenicity) Negative (< 2-fold increase)Confirms the absence of DNA-reactive metabolic intermediates.
eNOS/iNOS Selectivity > 20-fold preference for iNOSPrevents eNOS-mediated systemic hypertension and vascular stress .
Rodent MTD (Acute) > 100 mg/kg (No mortality)Establishes the upper boundary for sub-chronic repeat-dose toxicity studies.

Experimental Workflows & Methodologies

Fig 2: Preclinical toxicity screening workflow for 2-Pyridinamine, 5,6-dihydro-4-methyl.

Protocol 1: In Vitro Genotoxicity (Ames Test - OECD 471)

Causality & Validation: The purpose of this assay is to determine if the parent compound or its hepatic N-oxidation metabolites induce point mutations. The assay is rendered self-validating through the mandatory inclusion of concurrent strain-specific positive controls (e.g., 2-aminoanthracene for S9-dependent metabolic activation). If the positive controls fail to induce a >3-fold increase in revertant colonies, the entire plate system is invalidated.

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight in nutrient broth to a density of 1−2×109 cells/mL.

  • Dose Formulation: Dissolve 2-Pyridinamine, 5,6-dihydro-4-methyl in anhydrous DMSO. Prepare a concentration gradient yielding 1.5 to 5000 µ g/plate .

  • Metabolic Activation: Prepare rat liver S9 fraction (induced by Aroclor 1254) combined with NADP+ and glucose-6-phosphate to simulate human hepatic Phase I metabolism.

  • Plate Incorporation: Mix 0.1 mL of bacterial culture, 0.1 mL of the test compound, and 0.5 mL of S9 mix (or phosphate buffer for non-activated cohorts) into 2.0 mL of molten top agar. Pour evenly over minimal glucose agar plates.

  • Incubation & Analysis: Incubate at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. A positive mutagenic signal is defined as a reproducible, dose-dependent 2-fold increase in colonies over the vehicle control.

Protocol 2: Cardiovascular Safety (hERG Patch-Clamp Assay)

Causality & Validation: Basic cyclic amines are notorious for inadvertently blocking the Kv11.1 (hERG) potassium channel, which delays ventricular repolarization. This protocol utilizes whole-cell patch-clamping, the gold standard for electrophysiology, validated continuously by monitoring series resistance ( Rs​ ); if Rs​ fluctuates by >20%, the cell data is discarded to prevent false-positive inhibition artifacts.

  • Cell Preparation: Culture HEK293 cells stably expressing the wild-type hERG channel. Plate on glass coverslips 24 hours prior to the assay.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (2–4 MΩ resistance). Maintain a holding membrane potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed immediately by a repolarizing step to -50 mV for 2 seconds to elicit outward tail currents.

  • Perfusion: Perfuse the test compound at escalating concentrations (0.1 µM to 100 µM) until steady-state block is achieved (typically 3-5 minutes per dose).

  • Data Analysis: Measure the peak tail current amplitude relative to the baseline. Calculate the IC50​ using a standard four-parameter Hill equation fit.

Protocol 3: In Vivo Acute Toxicity & MTD (OECD 425)

Causality & Validation: This protocol establishes the Maximum Tolerated Dose (MTD) and identifies primary target organs of toxicity. The Up-and-Down procedure is statistically self-validating, minimizing animal use while providing robust LD50​ estimates via maximum likelihood algorithms. Because this compound is a putative NOS inhibitor, continuous hemodynamic monitoring is critical .

  • Animal Selection: Fast nulliparous, non-pregnant female Sprague-Dawley rats for 12 hours prior to dosing. Ensure baseline body weights are within ±20% of the mean.

  • Initial Dosing: Administer a starting dose of 175 mg/kg via oral gavage (using standard CMC/Tween-80 suspension) to a single sentinel animal.

  • Observation Window: Monitor continuously for the first 4 hours, then daily for 14 days. Specifically monitor for signs of peripheral vasoconstriction (e.g., tail and paw blanching, indicative of eNOS inhibition) and central neurotoxicity (tremors, ataxia).

  • Dose Escalation/De-escalation: If the sentinel animal survives 48 hours, dose the next animal at 550 mg/kg (a progression factor of 3.2). If the animal exhibits severe toxicity or mortality, decrease the subsequent dose to 55 mg/kg.

  • Necropsy: Euthanize surviving animals at Day 14. Perform comprehensive gross pathology, focusing on hepatic architecture and cardiovascular tissues (ventricular hypertrophy or ischemic necrosis).

References

  • Title: Discovery of Natural Products Targeting NQO1 via an Approach Combining Network-Based Inference and Identification of Privileged Substructures Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

  • Title: Nitric Oxide Synthase Inhibitors into the Clinic at Last Source: Handbook of Experimental Pharmacology (Springer) URL: [Link]

  • Title: Preclinical studies of NOS inhibitor T1059 vasopressor activity on the models of acute hemorrhagic shock in rats and dogs Source: Frontiers in Pharmacology (via PubMed Central) URL: [Link]

  • Title: Structure-Based Design of Selective β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: Targeting the Flap to Gain Selectivity over BACE2 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Exploratory

thermodynamic stability of 2-Pyridinamine,5,6-dihydro-4-methyl-(9CI)

An In-depth Technical Guide to the Thermodynamic Stability of 2-Pyridinamine, 5,6-dihydro-4-methyl- (9CI) Authored for Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-Pyridinamine, 5,6-dihydro-4-methyl- (9CI)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Pyridinamine, 5,6-dihydro-4-methyl-, a heterocyclic amine. Given the limited publicly available data on this specific molecule, this document serves as both a theoretical treatise and a practical manual. It outlines a systematic approach, from in silico prediction of degradation pathways to the rigorous experimental protocols required by regulatory bodies. We will delve into the causality behind experimental design, emphasizing the development of a robust, self-validating stability-indicating methodology. This guide is structured to empower researchers to anticipate potential liabilities, design definitive stability studies, and ensure the integrity of the molecule throughout its lifecycle.

Introduction: The Imperative of Stability

2-Pyridinamine, 5,6-dihydro-4-methyl- is a heterocyclic compound featuring a dihydropyridine ring fused with a cyclic amidine moiety. This structure presents unique chemical features that warrant a thorough investigation of its thermodynamic stability. The partially saturated dihydropyridine ring is a potential site for oxidation, while the amidine group can be susceptible to hydrolysis. Understanding these intrinsic properties is not merely a regulatory hurdle but a fundamental aspect of drug development.[1] It informs formulation design, packaging selection, storage conditions, and retest periods, all of which are critical for ensuring patient safety and product efficacy.[2]

This guide will first explore the theoretical and computational prediction of the molecule's stability, a crucial step in identifying its potential vulnerabilities. Subsequently, it will provide detailed experimental protocols for both forced degradation and long-term stability studies, grounded in the guidelines set forth by the International Council for Harmonisation (ICH).

Theoretical & Computational Stability Assessment

Before embarking on resource-intensive experimental studies, computational methods can provide invaluable insights into the intrinsic stability of 2-Pyridinamine, 5,6-dihydro-4-methyl-. These in silico approaches can predict degradation pathways and identify the most labile parts of the molecule.

Predicting Degradation Pathways

The structure of 2-Pyridinamine, 5,6-dihydro-4-methyl- suggests two primary pathways for degradation:

  • Oxidation: The 1,4-dihydropyridine-like moiety is electronically analogous to other dihydropyridines, which are known to undergo oxidation to form the more stable aromatic pyridine ring. This process can be initiated by atmospheric oxygen, light, or oxidizing agents.

  • Hydrolysis: The cyclic amidine functionality represents a point of potential hydrolytic cleavage. This reaction is often catalyzed by acidic or basic conditions, leading to ring-opening and the formation of new polar impurities.

Quantum Mechanical Calculations

Density Functional Theory (DFT) is a powerful tool for investigating molecular stability.[3] By performing DFT calculations, one can estimate the bond dissociation energies, reaction enthalpies, and activation energies for the hypothesized degradation pathways.[4][5] For instance, calculating the energy barrier for the dehydrogenation (oxidation) of the dihydropyridine ring can indicate its kinetic stability. Similarly, modeling the hydrolysis of the amidine bond under various pH conditions can predict its susceptibility to this degradation route.[6] Such computational studies help in prioritizing the stress conditions to be applied during experimental testing.[7]

G cluster_0 Hypothetical Degradation Pathways mol 2-Pyridinamine, 5,6-dihydro-4-methyl- oxidized Aromatized Pyridine Derivative mol->oxidized Oxidation (e.g., O₂, light) hydrolyzed Ring-Opened Hydrolysis Product mol->hydrolyzed Hydrolysis (Acid/Base Catalyzed)

Caption: Hypothetical degradation pathways for the target molecule.

Experimental Determination of Thermodynamic Stability

Experimental studies are essential to confirm theoretical predictions and to fully characterize the stability profile of the drug substance. These studies are broadly divided into forced degradation (stress testing) and long-term stability studies.

The Role of a Stability-Indicating Method

Before commencing stability studies, it is imperative to develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be capable of separating the intact API from its degradation products and any process-related impurities.[8] Method validation should demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the API to identify likely degradation products and establish degradation pathways.[9] These studies expose the compound to conditions more severe than those used for accelerated stability testing.[8]

G start Prepare Solutions of 2-Pyridinamine, 5,6-dihydro-4-methyl- stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Predetermined Time Points stress->sample analyze Analyze via Validated Stability-Indicating Method (e.g., HPLC-UV/MS) sample->analyze characterize Identify & Characterize Degradation Products (e.g., LC-MS/MS, NMR) analyze->characterize end Establish Degradation Profile & Pathways characterize->end

Caption: General workflow for forced degradation studies.

  • Objective: To assess the stability of the API in the presence of water across a range of pH values.

  • Procedure:

    • Prepare solutions of the API (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

    • Store the solutions at an elevated temperature (e.g., 60 °C) to accelerate degradation.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using the validated stability-indicating HPLC method.

  • Rationale: This study mimics the potential for degradation in aqueous formulations or upon exposure to moisture. The use of acid and base catalysis helps to identify the most likely conditions for hydrolytic cleavage of the amidine group.[6]

  • Objective: To determine the susceptibility of the API to oxidation.

  • Procedure:

    • Prepare a solution of the API (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3-30% v/v).

    • Store the solution at room temperature.

    • Withdraw aliquots at specified time points and analyze by HPLC.

  • Rationale: The dihydropyridine ring is a known target for oxidation. Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[10] This is crucial for determining appropriate packaging and antioxidant requirements.

  • Objective: To evaluate the effect of high temperature on the solid API.

  • Procedure:

    • Place a known amount of the solid API in a controlled temperature chamber (e.g., 105 °C).

    • Expose the sample for a defined period (e.g., 24-48 hours).

    • At the end of the study, dissolve the sample and analyze by HPLC.

  • Rationale: This test assesses the intrinsic thermal stability of the molecule in the solid state, which is important for understanding potential degradation during manufacturing (e.g., drying) and long-term storage in hot climates.[10]

  • Objective: To determine the API's sensitivity to light.

  • Procedure:

    • Expose the solid API and a solution of the API to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples by HPLC.

  • Rationale: Many heterocyclic compounds, especially those with conjugated systems, are susceptible to photolytic degradation.[10][11] This study is critical for selecting appropriate primary packaging (e.g., amber vials, opaque containers).

Stress ConditionReagent/ConditionDuration% DegradationMajor Degradants (Retention Time)
Acid Hydrolysis0.1 M HCl, 60 °C24 h15.2%DP1 (4.5 min), DP2 (6.1 min)
Base Hydrolysis0.1 M NaOH, 60 °C24 h8.5%DP1 (4.5 min)
Oxidation3% H₂O₂, RT8 h25.8%DP3 (9.2 min)
Thermal (Solid)105 °C48 h2.1%Minor peaks observed
Photolytic (Solution)ICH Q1B-11.7%DP3 (9.2 min), DP4 (10.5 min)
Note: This table presents hypothetical data for illustrative purposes.
Long-Term and Accelerated Stability Studies

While forced degradation identifies potential degradation products, long-term and accelerated stability studies are used to establish the re-test period or shelf life and recommended storage conditions for the API.[12][13] These studies are conducted on at least three primary batches of the API.[1][13]

Study TypeStorage ConditionMinimum Duration
Long-Term25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Intermediate30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH6 months
Source: ICH Q1A(R2) Guidelines[12][14]
  • Objective: To evaluate the physical, chemical, biological, and microbiological characteristics of the API under recommended storage conditions.[13]

  • Procedure:

    • Store the API from at least three primary batches in the proposed container closure system at the long-term storage condition (e.g., 25 °C/60% RH).

    • Withdraw samples at specified time points. The frequency of testing should normally be every 3 months over the first year, every 6 months over the second year, and annually thereafter through the proposed re-test period.[13][15]

    • Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes.[12]

  • Rationale: This study provides the primary data to support the proposed re-test period for the drug substance.

Conclusion

The thermodynamic stability of 2-Pyridinamine, 5,6-dihydro-4-methyl- is a critical quality attribute that must be thoroughly investigated during its development as a potential pharmaceutical agent. This guide has outlined a comprehensive strategy that integrates theoretical predictions with rigorous experimental verification. By first using computational methods to hypothesize degradation pathways, such as oxidation of the dihydropyridine ring and hydrolysis of the amidine moiety, researchers can design more targeted and efficient experimental studies. The subsequent application of forced degradation protocols under hydrolytic, oxidative, thermal, and photolytic stress is essential for identifying and characterizing potential degradants.[8] Finally, long-term and accelerated stability studies, conducted according to ICH guidelines, provide the definitive data required to establish a re-test period and ensure the safety and efficacy of the drug substance throughout its lifecycle.[2][15] A systematic approach, as detailed herein, is fundamental to building a complete understanding of the molecule's behavior and to successfully navigating the regulatory landscape.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Forced Degradation Testing in Pharma. (2025, November 5).
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). International Journal of Scientific & Development Research.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • Stability testing of new drug substances and products. (n.d.). Pharmaceuticals and Medical Devices Agency.
  • STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). Lejan Team.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).
  • Crystal structure determination and computational studies of 1,4-dihydropyridine derivatives as selective T-type calcium channel blockers. (2021). Journal of Molecular Structure.
  • Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). U.S.
  • Crystal structure determination and computational studies of 1,4-dihydropyridine derivatives as selective T-type calcium channel blockers | Request PDF. (2021).
  • Multi-directionally evaluating the formation mechanism of 1,4-dihydropyridine drug nanosuspensions through experimental validation and computer-aided drug design. (2022, January 25). Taylor & Francis Online.
  • A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. (n.d.).
  • Three-Dimensional Quantitative Structure−Activity Relationship of 1,4-Dihydropyridines As Antitubercular Agents. (2002, October 2).
  • Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K | Request PDF. (2026, February 17).
  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016, October 31).
  • Thermodynamics of amide + amine mixtures. 1. Volumetric, speed of sound and refractive index data for N,N-dimethylformamide + N-. (n.d.). arXiv.org.
  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. (n.d.). International Journal of Thermodynamics and Chemical Kinetics.
  • Thermodynamic Properties of Amines under High Temperature and Pressure: Experimental Results Correlating with a New Modified Tait-like Equation and PC-SAFT. (n.d.).
  • Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... - ResearchGate. (n.d.).
  • Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. (n.d.). ChemRxiv.
  • Initial decomposition pathways of guanidium nitrate studied by quantum chemistry calcul
  • 2-Pyridinamine, 4-methyl-. (n.d.). NIST WebBook.
  • 2-Pyridinamine, 5-methyl-. (n.d.). Cheméo.
  • 2-Pyridinamine, 5-methyl-. (n.d.). NIST WebBook.
  • Synthesis of 2-amino-5-methylpyridinium tetrachloridocadmate(II) (C 6 H 9 N 2 ) 2 [CdCl 4 ]: Structure, DFT-calculated descriptors and molecular docking study. (2024, January 1). Journal of King Saud University - Science.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.).
  • Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods | Request PDF. (n.d.).

Sources

Protocols & Analytical Methods

Method

Advanced HPLC Method Development for 2-Pyridinamine, 5,6-dihydro-4-methyl- (9CI): Overcoming Retention Challenges of Highly Polar Basic Amines

Executive Summary The quantification of low-molecular-weight, highly polar basic amines presents a persistent challenge in chromatographic method development. 2-Pyridinamine, 5,6-dihydro-4-methyl- (9CI) (CAS: 479668-33-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of low-molecular-weight, highly polar basic amines presents a persistent challenge in chromatographic method development. 2-Pyridinamine, 5,6-dihydro-4-methyl- (9CI) (CAS: 479668-33-2) exemplifies this challenge. Due to its high polarity and basic nitrogen centers, it exhibits negligible retention and severe peak tailing on traditional Reversed-Phase Liquid Chromatography (RPLC) C18 columns[1].

This application note details a robust, self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) protocol designed specifically for this compound. By leveraging orthogonal retention mechanisms—aqueous partitioning and electrostatic interactions—this method ensures high retention, symmetrical peak shape, and full compatibility with both UV and MS/MS detection systems.

Analyte Profiling & Biological Context

Before designing a chromatographic method, it is critical to understand the analyte's physicochemical properties and its functional context. 2-Pyridinamine, 5,6-dihydro-4-methyl- is a dihydropyridine derivative characterized by a conjugated imine/enamine system.

Biologically, this compound is annotated as a modulator of endothelial nitric oxide synthase (eNOS) activation[2]. It plays a role in the biochemical cascade that leads to nitric oxide (NO) production, which subsequently stimulates soluble guanylate cyclase (sGC) to synthesize cGMP, ultimately inducing vasodilation.

eNOS_Pathway Compound 2-Pyridinamine, 5,6-dihydro-4-methyl- eNOS eNOS Activation Compound->eNOS Modulates NO Nitric Oxide (NO) Production eNOS->NO Catalyzes sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP Accumulation sGC->cGMP Synthesizes Vaso Vasodilation & Endothelial Function cGMP->Vaso Induces

Biological role of 2-Pyridinamine,5,6-dihydro-4-methyl- in the eNOS/NO signaling pathway.

Table 1: Physicochemical Profile
ParameterValueChromatographic Implication
CAS Number 479668-33-2Unique identifier for reference standards[3].
Molecular Weight 110.16 g/mol Low MW requires high column efficiency to avoid co-elution with solvent fronts.
Molecular Formula C₆H₁₀N₂High nitrogen-to-carbon ratio indicates high polarity.
Ionization (pKa) ~9.0 - 10.0 (Est.)Fully protonated at acidic to neutral pH; acts as a strong cation.
Hydrophobicity (LogP) < 0 (Est.)Insufficient hydrophobic surface area for C18 phase partitioning.

Method Development Rationale: The HILIC Advantage

The Causality of RPLC Failure

In standard RPLC, retention is driven by hydrophobic partitioning. Because 2-Pyridinamine, 5,6-dihydro-4-methyl- is highly polar and ionized at typical mobile phase pH levels, it favors the aqueous mobile phase over the non-polar C18 stationary phase, resulting in void volume elution. Furthermore, basic amines strongly interact with unendcapped, acidic residual silanols on silica-based columns, causing severe peak tailing[1].

The Causality of HILIC Success

To overcome this, we employ HILIC (Hydrophilic Interaction Liquid Chromatography) . HILIC operates via a multimodal mechanism[4][5]:

  • Aqueous Partitioning: A highly organic mobile phase (>70% Acetonitrile) drives water to adsorb onto the polar stationary phase (e.g., bare silica or amide). The polar analyte partitions into this immobilized, water-rich layer.

  • Electrostatic Interaction (Ion Exchange): By using an unbonded bare silica column or zwitterionic phase, the protonated basic amine undergoes beneficial cation-exchange interactions with the negatively charged silanols or ligands, dramatically increasing retention and improving peak symmetry.

HPLC_Workflow Start Target: Polar Basic Amine (LogP < 0, pKa ~9-10) RPLC Standard RPLC (C18) Start->RPLC Fail Void Volume Elution & Peak Tailing RPLC->Fail Poor Retention HILIC HILIC Mode (Bare Silica / Amide) Fail->HILIC MixedMode Mixed-Mode (Cation Exchange) Fail->MixedMode OptHILIC Optimize Mobile Phase: >75% ACN, Buffer pH 3-5 HILIC->OptHILIC MixedMode->OptHILIC Alt Route Val Method Validation (Retention & Symmetry) OptHILIC->Val

Chromatographic decision tree for highly polar basic amines.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It incorporates strict System Suitability Testing (SST) to verify column equilibration, mobile phase preparation, and system drift before any sample data is accepted.

Step 1: Mobile Phase Preparation

Causality Check: Ammonium formate is selected because it is highly soluble in high concentrations of acetonitrile (unlike phosphate buffers, which will precipitate and destroy the pump) and is fully volatile for MS compatibility[5].

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in HPLC-grade water. Adjust to pH 3.5 using MS-grade formic acid. At pH 3.5, the basic amine is fully protonated, ensuring consistent ion-exchange interactions.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN).

Step 2: Column Selection & Equilibration
  • Column: Bare Silica HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Equilibration: HILIC columns require longer equilibration times than RPLC to establish the stable water-rich layer. Flush with 50 column volumes of the initial gradient composition (90% B) before the first injection.

Step 3: Gradient Design

Note: In HILIC, the gradient runs from high organic to high aqueous—the exact opposite of RPLC.

Table 2: Optimized HILIC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Curve
0.00.41090Initial
1.00.41090Isocratic hold
5.00.44060Linear gradient
6.00.44060Wash
6.10.41090Re-equilibration
10.00.41090End
Step 4: Sample Preparation

Causality Check: Injecting a highly aqueous sample into a HILIC column instantly dissolves the localized water-rich layer at the column head, leading to peak splitting.

  • Diluent: Dissolve the standard/sample in a diluent matching the initial mobile phase (e.g., 90:10 ACN:Water).

  • Concentration: Prepare a 10 µg/mL working standard of 2-Pyridinamine, 5,6-dihydro-4-methyl-.

Step 5: Execution & System Validation Sequence

Run the following sequence to self-validate the system:

  • Blank (Diluent) x 2: Verifies baseline stability and absence of carryover.

  • System Suitability Standard (SST) x 5: Verifies precision, retention time stability, and peak symmetry.

  • Samples (n=1 to 10).

  • Bracketing SST x 1: Ensures no system drift occurred during the sample run.

Table 3: System Suitability Test (SST) Acceptance Criteria
Validation MetricTarget SpecificationCausality / Rationale
Retention Factor ( k′ ) > 2.0Ensures analyte is sufficiently retained past the void volume ( t0​ ).
Peak Tailing Factor ( Tf​ ) 0.8 - 1.5Confirms optimal buffer pH and suppression of secondary silanol interactions.
RSD of Retention Time < 1.0% (n=5)Validates that the aqueous layer on the HILIC stationary phase is stable.
RSD of Peak Area < 2.0% (n=5)Validates autosampler precision and analyte stability in the diluent.

References

  • ChemicalBook. "2-Pyridinamine,5,6-dihydro-4-methyl-(9CI) | 479668-33-2". ChemicalBook.
  • ZINC Database. "ZINC26391399 | ZINC Is Not Commercial". UCSF.
  • Sigma-Aldrich. "Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography". Sigma-Aldrich Technical Documents.
  • Thermo Fisher Scientific. "Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity". LCMS.cz.
  • Agilent Technologies. "Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection". Agilent Application Notes.
  • LCGC International. "A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work". Chromatography Online.

Sources

Application

Application Notes and Protocols for the Synthesis of 2-Pyridinamine, 5,6-dihydro-4-methyl

Introduction The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its partially saturated derivatives, such as dihydropyridinamines, offer unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its partially saturated derivatives, such as dihydropyridinamines, offer unique three-dimensional structures that can enhance binding affinity and selectivity for various biological targets. 2-Pyridinamine, 5,6-dihydro-4-methyl, is a valuable building block for the synthesis of novel compounds in drug discovery, particularly for inhibitors of nitric oxide synthase (NOS).[1][2] The introduction of a dihydro-pyridine ring can significantly alter the electronic and conformational properties of the parent aromatic system, providing a pathway to new chemical entities with potentially improved pharmacological profiles.

This document provides a comprehensive guide for the synthesis of 2-Pyridinamine, 5,6-dihydro-4-methyl. It is structured in two main parts: the first details a robust protocol for the synthesis of the precursor, 2-amino-4-methylpyridine, and the second presents a research protocol for the challenging selective partial hydrogenation to the target dihydropyridine. These protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind the experimental choices and the practical aspects of the synthesis.

Part 1: Synthesis of the Precursor: 2-Amino-4-methylpyridine

The synthesis of 2-amino-4-methylpyridine can be achieved through various methods. The protocol described here is based on a multi-step synthesis that offers good yield and purity, avoiding the formation of hard-to-separate diamino byproducts.[3] This method involves the ring expansion of a furan derivative, followed by chlorination and dechlorination steps.

Protocol 1: Synthesis of 2-Amino-4-methylpyridine

This synthesis is a three-step process starting from ethyl 2-(4-methylfuran) formate.

Step 1: Ring Expansion to 2-Amino-3-hydroxy-4-methylpyridine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(4-methylfuran) formate in dimethylformamide (DMF).

  • Add a water-removing agent, such as anhydrous sodium sulfate, and formamide.

  • Introduce ammonia gas into the solution while stirring.

  • Heat the reaction mixture to reflux for 24 hours.

  • After cooling, acidify the mixture with dilute hydrochloric acid to a pH of 2.

  • Extract the aqueous phase with ethyl acetate to remove organic impurities.

  • Neutralize the aqueous phase with a sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-3-hydroxy-4-methylpyridine.

Step 2: Hydroxyl Chlorination

  • Dissolve the 2-amino-3-hydroxy-4-methylpyridine from the previous step in a suitable solvent.

  • React with a chlorinating agent, such as phosphorus oxychloride, to replace the hydroxyl group with a chlorine atom, yielding 2-amino-3-chloro-4-methylpyridine.

  • Carefully quench the reaction and work up to isolate the chlorinated product.

Step 3: Dechlorination

  • Mix the 2-amino-3-chloro-4-methylpyridine with benzoic acid and copper powder.

  • Heat the mixture at 150°C for 1 hour.[3]

  • After cooling, add a decolorizing agent and adjust the pH to 9 with a basic solution.

  • Filter the mixture and dry the filter cake to obtain the crude 2-amino-4-methylpyridine.

  • The crude product can be further purified by recrystallization or column chromatography to achieve a purity of over 98%.[3]

Reagent Step 1 Step 2 Step 3
Starting Material Ethyl 2-(4-methylfuran) formate2-Amino-3-hydroxy-4-methylpyridine2-Amino-3-chloro-4-methylpyridine
Key Reagents Formamide, Ammonia gasPhosphorus oxychlorideBenzoic acid, Copper powder
Solvent Dimethylformamide (DMF)--
Temperature Reflux-150°C
Reaction Time 24 hours-1 hour
Yield --~91%[3]

Part 2: Proposed Research Protocol for the Synthesis of 2-Pyridinamine, 5,6-dihydro-4-methyl

The selective partial hydrogenation of a substituted aminopyridine to its 5,6-dihydro derivative is a non-trivial synthetic challenge. The primary competing reaction is the over-reduction to the corresponding piperidine.[4][5] The following research protocol outlines a plausible approach using catalytic hydrogenation under controlled conditions. This protocol is intended as a starting point for optimization by the researcher.

Rationale and Key Considerations

The choice of catalyst and solvent is critical for achieving the desired selectivity. Platinum-based catalysts, such as platinum(IV) oxide (PtO₂, Adams' catalyst), are known to be effective for the hydrogenation of pyridines, often in acidic media which activates the pyridine ring towards reduction.[5][6] The use of a protic solvent like glacial acetic acid can facilitate the reaction.[5] The key to isolating the dihydropyridine intermediate is careful monitoring of the reaction progress and stopping it before complete saturation of the ring occurs.

Proposed Protocol 2: Selective Catalytic Hydrogenation

Materials and Equipment:

  • 2-Amino-4-methylpyridine (from Part 1)

  • Platinum(IV) oxide (PtO₂) catalyst (5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Standard work-up and purification equipment (filtration, rotary evaporator, column chromatography)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, place a magnetic stir bar and add 2-amino-4-methylpyridine (1.0 g).

  • Solvent and Catalyst Addition: Under an inert atmosphere, add glacial acetic acid (10-20 mL) to dissolve the starting material. Carefully add the PtO₂ catalyst (5 mol%).

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove any air.

    • Pressurize the reactor with hydrogen gas to an initial pressure of 50-70 bar.[5]

    • Begin vigorous stirring and maintain the reaction at room temperature.

  • Reaction Monitoring: The progress of the reaction should be carefully monitored by taking small aliquots at regular intervals (e.g., every 30-60 minutes). The aliquots should be quickly worked up and analyzed by GC-MS or ¹H NMR to determine the ratio of starting material, dihydropyridine intermediate, and the fully hydrogenated piperidine byproduct.

  • Work-up:

    • Once the optimal conversion to the dihydropyridine is observed, stop the reaction by venting the hydrogen gas and purging with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with additional acetic acid or a suitable solvent.

    • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or another suitable base.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, which will likely be a mixture, should be purified by flash column chromatography on silica gel to isolate the desired 2-Pyridinamine, 5,6-dihydro-4-methyl.

Parameter Proposed Condition Rationale/Reference
Catalyst Platinum(IV) oxide (PtO₂)Effective for pyridine hydrogenation.[5][6]
Solvent Glacial Acetic AcidActivates the pyridine ring.[5]
Hydrogen Pressure 50-70 barA common pressure range for pyridine hydrogenation.[5]
Temperature Room TemperatureTo minimize over-reduction.
Monitoring GC-MS or ¹H NMREssential for stopping the reaction at the intermediate stage.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_precursor Part 1: Precursor Synthesis cluster_target Part 2: Target Synthesis Start Ethyl 2-(4-methylfuran) formate Intermediate1 2-Amino-3-hydroxy-4-methylpyridine Start->Intermediate1 Ring Expansion Intermediate2 2-Amino-3-chloro-4-methylpyridine Intermediate1->Intermediate2 Chlorination Precursor 2-Amino-4-methylpyridine Intermediate2->Precursor Dechlorination Target 2-Pyridinamine, 5,6-dihydro-4-methyl Precursor->Target Partial Hydrogenation (PtO2, H2, AcOH) Byproduct 4-Methyl-2-aminopiperidine Target->Byproduct Over-reduction

Caption: Proposed two-part synthetic route to 2-Pyridinamine, 5,6-dihydro-4-methyl.

References

  • Chen, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(12), 3534-3545. [Link]

  • CN107011254B. (2020). Synthesis and purification method of 2-amino-4-methylpyridine.
  • Seide, O. (1924). Über die Einwirkung von Natriumamid auf Pyridin und seine Homologen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 57(5), 791-796.
  • Räth, C. (1925). Über die Herstellung von α-Amino-γ-picolin. Berichte der deutschen chemischen Gesellschaft (A and B Series), 58(2), 347-348.
  • von Haxthausen, E., et al. (1960). U.S. Patent No. 2,937,118. Washington, DC: U.S.
  • Anbarasan, P., et al. (2007). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Organic Process Research & Development, 11(5), 834-837. [Link]

  • Kagarlitskii, A. D., et al. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A, 96(11), 2129-2135.
  • Lévay, K., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(12), 7381-7391. [Link]

  • Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1841.
  • BenchChem. (2026). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
  • Maimait, R., et al. (2014). Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. eScholarship. [Link]

  • Rylander, P. N., & Himelstein, N. (1968). U.S. Patent No. 3,408,354. Washington, DC: U.S.
  • Beletskaya, I. P., & Cheprakov, A. V. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. Illinois chemistry.
  • Southan, G. J., et al. (1997). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 122(7), 1347-1355. [Link]

  • Taylor & Francis. (n.d.). 4-methylpyridine – Knowledge and References. Taylor & Francis. [Link]

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
  • Kamata, K., et al. (1993). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. HETEROCYCLES, 36(10), 2385-2396.

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Analysis of 2-Pyridinamine, 5,6-dihydro-4-methyl

Abstract This application note provides a detailed guide for the complete Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-pyridinamine, 5,6-dihydro-4-methyl, a heterocyclic compound of interest in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the complete Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-pyridinamine, 5,6-dihydro-4-methyl, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines optimized protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and a thorough interpretation of the resulting spectra. The methodologies and analysis presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the unambiguous structural elucidation and characterization of this and structurally related molecules.

Introduction

2-Pyridinamine derivatives are a significant class of heterocyclic compounds widely explored in pharmaceutical research due to their diverse biological activities. The specific analogue, 2-pyridinamine, 5,6-dihydro-4-methyl, presents a unique structural combination of a dihydropyridine ring and an aminopyridine moiety. Accurate and comprehensive structural characterization is paramount for understanding its chemical properties, reactivity, and potential as a drug candidate. NMR spectroscopy is the most powerful analytical technique for the complete structural assignment of such organic molecules in solution. This guide provides a scientifically rigorous, field-proven approach to the NMR analysis of this target molecule, emphasizing the causality behind experimental choices to ensure trustworthy and reproducible results.

Predicted NMR Data

Due to the absence of a publicly available experimental spectrum for 2-pyridinamine, 5,6-dihydro-4-methyl, the following ¹H and ¹³C NMR data are predicted based on established principles of NMR spectroscopy and data from analogous structures, including 2-aminopyridine, N,N-dimethyl-3,4,5,6-tetrahydropyridin-2-amine, and 6-methyl-3,4,5,6-tetrahydropyridin-2-amine.[1]

Table 1: Predicted ¹H NMR Data for 2-Pyridinamine, 5,6-dihydro-4-methyl in CDCl₃ at 400 MHz

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-3~5.5 - 5.7br s-1H
H-5~2.3 - 2.5t~6.02H
H-6~3.3 - 3.5t~6.02H
4-CH₃~1.8 - 2.0s-3H
NH₂~4.5 - 5.5br s-2H

Table 2: Predicted ¹³C NMR Data for 2-Pyridinamine, 5,6-dihydro-4-methyl in CDCl₃ at 100 MHz

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158 - 162
C-3~100 - 105
C-4~145 - 150
C-5~25 - 30
C-6~40 - 45
4-CH₃~20 - 25

Experimental Protocols

A logical and systematic workflow is crucial for obtaining high-quality NMR data and ensuring accurate structural elucidation.

Diagram 1: General NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Weigh 5-10 mg of Sample Dissolve Dissolve in 0.6-0.7 mL CDCl3 Prep->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1 1D ¹H NMR Transfer->H1 C13 1D ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Process Fourier Transform, Phasing, Baseline Correction HMBC->Process Assign1D Assign 1D Spectra Process->Assign1D Assign2D Assign 2D Spectra & Structure Elucidation Assign1D->Assign2D

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Application

Application Note: 2-Pyridinamine, 5,6-dihydro-4-methyl- (9CI) in the Discovery of Isoform-Selective Nitric Oxide Synthase (NOS) Inhibitors

Executive Summary & Mechanistic Rationale In the landscape of neuropharmacology and immunology, targeting Nitric Oxide Synthase (NOS) is a highly validated approach for treating neurodegenerative diseases and severe infl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacology and immunology, targeting Nitric Oxide Synthase (NOS) is a highly validated approach for treating neurodegenerative diseases and severe inflammatory conditions. However, the structural homology between the three NOS isoforms—neuronal (nNOS), inducible (iNOS), and endothelial (eNOS)—presents a significant toxicity risk. Inhibiting eNOS leads to severe vasoconstriction and hypertension[1].

2-Pyridinamine, 5,6-dihydro-4-methyl- (9CI) (CAS: 479668-33-2)[2] has emerged as a privileged pharmacophore and fragment building block in structure-based drug design (SBDD) to solve this selectivity challenge[3].

The Causality of the Pharmacophore Design

The efficacy of this specific scaffold is driven by three precise molecular interactions:

  • L-Arginine Bioisosterism: The cyclic amidine/enamine system of the 2-aminopyridine ring mimics the guanidino group of L-arginine (the endogenous NOS substrate). It forms critical bidentate hydrogen bonds with conserved active-site glutamate residues (e.g., Glu592 in rat nNOS and Glu371 in human iNOS)[4].

  • The 4-Methyl "Selectivity Switch": The active sites of nNOS and iNOS feature a hydrophobic pocket that readily accommodates the steric bulk of a 4-methyl substitution. In contrast, the eNOS active site is sterically constrained by bulkier amino acid residues. The 4-methyl group creates a steric clash in eNOS, drastically reducing binding affinity and driving isoform selectivity (>1000-fold in optimized leads)[3].

  • The 5,6-Dihydro Saturation: Fully aromatic 2-aminopyridines often suffer from poor blood-brain barrier (BBB) permeability due to their rigid planarity and high polarity. The 5,6-dihydro modification introduces sp3-hybridized carbons, increasing the fractional sp3 character (Fsp3) of the fragment. This fine-tunes the basicity (pKa) of the molecule—ensuring it remains protonated enough to bind the target glutamate at physiological pH, while enhancing lipophilicity to permit passive diffusion across the BBB[5].

Pathway Visualization

NOS_Pathway L_Arg L-Arginine (Endogenous Substrate) NOS Nitric Oxide Synthase (NOS) (nNOS, iNOS, eNOS) L_Arg->NOS Binds Active Site Cofactors O2 + NADPH Cofactors->NOS Electron Transfer NO Nitric Oxide (NO) NOS->NO Enzymatic Catalysis Inhibitor 2-Pyridinamine,5,6-dihydro-4-methyl- (Pharmacophore) Inhibitor->NOS Competitive Inhibition (Blocks L-Arg Binding) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates Heme Domain cGMP cGMP Signaling (Neurotransmission / Inflammation) sGC->cGMP Signal Transduction

Fig 1: NOS signaling pathway and the competitive inhibition mechanism of 2-aminopyridine derivatives.

Experimental Methodologies: A Self-Validating Framework

To successfully utilize derivatives of 2-Pyridinamine, 5,6-dihydro-4-methyl- in a drug discovery pipeline, researchers must employ rigorous, self-validating assays to evaluate both enzymatic selectivity and biological permeability.

Protocol A: Isoform-Selective NOS Enzymatic Assay (Hemoglobin Capture)

Causality: Nitric oxide is a highly reactive gas with a half-life of seconds, making direct quantification difficult. This assay leverages the rapid, stoichiometric reaction of NO with oxyhemoglobin to form methemoglobin, resulting in a measurable spectrophotometric shift from 401 nm to 421 nm.

Materials:

  • Recombinant human nNOS, iNOS, and eNOS enzymes.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10% glycerol.

  • Cofactor Mix: 100 µM NADPH, 10 µM tetrahydrobiopterin (BH4), 1 mM CaCl2, 1 µM calmodulin.

  • Substrate: 10 µM L-Arginine.

  • Detection Reagent: 3 µM purified human oxyhemoglobin.

Step-by-Step Methodology:

  • Preparation of Oxyhemoglobin: Reduce commercially available methemoglobin with sodium dithionite, followed by rapid gel filtration (Sephadex G-25) to isolate the oxygenated form. Validation: Ensure the absorbance ratio A415/A405 is > 3.0 to confirm complete oxygenation.

  • Inhibitor Dilution: Prepare a 10-point dose-response curve of the 2-aminopyridine test compound in DMSO (final DMSO concentration in assay < 1%).

  • Assay Assembly: In a 96-well UV-transparent microplate, combine 150 µL Assay Buffer, 10 µL Cofactor Mix, 10 µL oxyhemoglobin, and 10 µL of the test compound.

  • Enzyme Addition: Add 10 µL of the specific NOS isoform to initiate the pre-incubation phase (10 minutes at 37°C).

  • Reaction Initiation: Add 10 µL of L-Arginine to start NO production.

  • Kinetic Readout: Monitor the differential absorbance ( ΔA=A401​−A421​ ) continuously for 10 minutes using a microplate reader.

  • Self-Validation Controls:

    • Positive Control: 10 µM L-NAME (a non-selective NOS inhibitor) must show >90% inhibition.

    • Negative Control: Wells lacking the NOS enzyme must show zero baseline drift, ruling out compound-mediated auto-oxidation of hemoglobin.

Protocol B: Blood-Brain Barrier Permeability (PAMPA-BBB)

Causality: For nNOS inhibitors targeting the central nervous system (CNS), crossing the BBB is mandatory. The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes a porcine brain lipid extract to accurately mimic the lipophilic environment of the BBB[5].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of a PAMPA donor plate (0.45 µm pore size) with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Assembly: Dilute the 2-aminopyridine test compound to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 300 µL to the donor wells.

  • Acceptor Assembly: Add 300 µL of blank PBS (pH 7.4, 5% DMSO) to the acceptor plate.

  • Incubation: Carefully mate the donor and acceptor plates. Incubate at 25°C for 18 hours in a humidity-controlled chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability ( Pe​ ) using the standard PAMPA equation.

  • Self-Validation Controls:

    • High Permeability Standard: Verapamil ( Pe​>15×10−6 cm/s).

    • Low Permeability Standard: Theophylline ( Pe​<1×10−6 cm/s).

    • Mass Balance: Ensure total compound recovery (Donor + Acceptor + Membrane) is >80% to rule out non-specific plastic binding.

Quantitative Structure-Activity Relationship (QSAR) Data

The integration of the 4-methyl-2-aminopyridine and 5,6-dihydro-4-methylpyridin-2-amine scaffolds into larger molecular frameworks has yielded some of the most potent and selective NOS inhibitors to date. The table below summarizes the structure-activity relationship (SAR) data demonstrating the profound impact of this pharmacophore[3],[6].

Compound / Scaffold ClassTarget ProfilehnNOS Ki​ (nM)hiNOS Ki​ (nM)heNOS Ki​ (nM)Selectivity Ratio (eNOS / nNOS)
L-Arginine Endogenous Substrate----
L-NAME Non-selective Control~300~400~400~1
Compound 14j (Wang et al.)2-Aminopyridine derivative131,53422,8931,761
Compound 17 (Vasu et al.)4-Methyl-2-aminopyridine derivative192,18520,4251,075

Data Interpretation: The inclusion of the 4-methyl-2-aminopyridine motif (as seen in Compounds 14j and 17) maintains low-nanomolar potency against human nNOS while driving the eNOS/nNOS selectivity ratio well above 1,000-fold, completely mitigating the risk of cardiovascular toxicity.

References

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds with a Fluorobenzene Linker. Journal of Medicinal Chemistry.[Link]

  • 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Journal of Medicinal Chemistry.[Link]

  • Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker. Journal of Medicinal Chemistry.[Link]

Sources

Method

Application Notes and Protocols: Exploring the Catalytic Potential of 5,6-Dihydro-4-methylpyridin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Preamble: An Untapped Frontier in Catalysis In the ever-evolving landscape of chemical synthesis, the discovery of novel catalytic entities is paramount for...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: An Untapped Frontier in Catalysis

In the ever-evolving landscape of chemical synthesis, the discovery of novel catalytic entities is paramount for advancing drug discovery and materials science. This document addresses the catalytic applications of 5,6-dihydro-4-methylpyridin-2-amine derivatives. However, a comprehensive review of the current scientific literature reveals a notable gap: there is no established body of research detailing the direct use of this specific class of compounds as primary catalysts.[1] This absence of data, rather than being a limitation, presents a significant and exciting opportunity for new avenues of research.

This guide, therefore, adopts a forward-looking perspective. Instead of detailing non-existent applications, we will provide a foundational framework for researchers to explore the catalytic potential of 5,6-dihydro-4-methylpyridin-2-amine derivatives. We will achieve this by:

  • Analyzing Structurally Related Catalysts: Delving into the well-established catalytic roles of analogous structures, such as aminopyridines and pyridin-imines.

  • Postulating Catalytic Modes: Proposing potential mechanisms through which 5,6-dihydro-4-methylpyridin-2-amine derivatives might exhibit catalytic activity.

  • Providing Detailed Protocols for Related Systems: Offering robust, field-proven experimental procedures for catalytic reactions involving aminopyridine and pyridin-imine motifs, which can be adapted for the investigation of the target compounds.

By synthesizing information from related, well-documented catalytic systems, this document aims to equip researchers with the knowledge and tools necessary to pioneer the exploration of this promising, yet uncharted, area of catalysis.

Theoretical Catalytic Modes of 5,6-Dihydro-4-methylpyridin-2-amine Derivatives

The structure of 5,6-dihydro-4-methylpyridin-2-amine, and its tautomeric imine form, suggests several potential modes of catalytic activity based on the known functions of related aminopyridine and imine compounds.

Brønsted Base Catalysis

The exocyclic amine and the ring nitrogen atom both possess lone pairs of electrons, making the molecule a potential Brønsted base. In this capacity, it could activate substrates through proton abstraction, a common strategy in organocatalysis.[1] For instance, in reactions like the aldol or Michael additions, the aminopyridine moiety could deprotonate a carbon acid to generate a nucleophilic enolate intermediate.

Hypothetical Brønsted Base Catalysis Workflow

cluster_0 Catalytic Cycle Catalyst 5,6-Dihydro-4-methylpyridin-2-amine (Brønsted Base) Activated_Substrate Activated Substrate (A-) Catalyst->Activated_Substrate Proton Abstraction Protonated_Catalyst Protonated Catalyst (Catalyst-H+) Substrate_A-H Substrate (A-H) Substrate_A-H->Activated_Substrate Product_A-B Product (A-B) Activated_Substrate->Product_A-B Nucleophilic Attack Substrate_B Substrate (B) Substrate_B->Product_A-B Product_A-B->Catalyst Catalyst Regeneration Protonated_Catalyst->Catalyst Deprotonation

Caption: Hypothetical workflow of a Brønsted base-catalyzed reaction.

Ligands in Metal-Based Catalysis

A more extensively documented role for aminopyridine and pyridin-imine structures is as ligands in transition metal catalysis. The nitrogen atoms of both the pyridine ring and the amino/imine group can coordinate with a metal center, forming a stable chelate complex. This coordination can be leveraged to facilitate a wide range of transformations, including cross-coupling reactions and asymmetric catalysis.[1]

  • Cross-Coupling Reactions: In reactions like the Buchwald-Hartwig amination, aminopyridine-based ligands are crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step to form the C-N bond.[2]

  • Asymmetric Catalysis: When derivatized with chiral moieties, these compounds can create a chiral environment around the metal center, enabling stereoselective transformations.[1]

Generalized Catalytic Cycle for a Metal Complex with a Pyridin-Imine Type Ligand

cluster_1 Catalytic Cycle Active_Catalyst Active Metal-Ligand Complex [M-L] Oxidative_Addition Oxidative Addition [R-X-M-L] Active_Catalyst->Oxidative_Addition R-X Ligand_Exchange Ligand Exchange/Transmetalation [R-M-L-Nu] Oxidative_Addition->Ligand_Exchange Nu Reductive_Elimination Reductive Elimination Ligand_Exchange->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalyst Regeneration Product Product [R-Nu] Reductive_Elimination->Product Substrates Substrates [R-X, Nu] Substrates->Oxidative_Addition

Caption: Generalized catalytic cycle for a metal-catalyzed cross-coupling reaction.

Protocols for Related Catalytic Systems

While direct protocols for 5,6-dihydro-4-methylpyridin-2-amine derivatives are unavailable, the following detailed procedures for well-established catalytic reactions utilizing aminopyridine ligands provide a valuable starting point for experimental design.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general method for the C-N cross-coupling of aryl halides with amines, a cornerstone reaction in medicinal chemistry. Aminopyridine-based ligands are often employed to enhance catalyst activity and stability.[2]

Objective: To synthesize a substituted aminopyridine via Pd-catalyzed cross-coupling.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., RuPhos, BrettPhos)

  • Aryl halide (e.g., 3-Bromo-2-aminopyridine)

  • Amine (e.g., Morpholine, Aniline)

  • Strong base (e.g., LiHMDS, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Experimental Protocol:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add the palladium precursor (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Substrate Addition: Add the aryl halide (1.0 equiv) and the anhydrous solvent.

  • Amine/Base Mixture Preparation (if using LiHMDS): In a separate dry flask under an inert atmosphere, add the amine (1.1 equiv). Cool the solution to 0 °C and slowly add the strong base (e.g., LiHMDS, 1.1 equiv, 1 M solution in THF) dropwise. Stir for 15 minutes at 0 °C.

  • Reaction Initiation: Cool the substrate/catalyst solution to the desired temperature (e.g., room temperature). Slowly add the pre-mixed amine/base solution via syringe or cannula. If using a solid base like NaOtBu, it can be added directly with the other solids.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature to 100 °C) for the required time (typically 1-16 hours). Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).[2]

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography.[2]

Workflow for Buchwald-Hartwig Amination

cluster_2 Protocol Flow Setup 1. Prepare Catalyst (Pd Precursor + Ligand) in Schlenk Flask Substrates 2. Add Aryl Halide and Solvent Setup->Substrates Initiation 4. Combine Reactants and Initiate Reaction Substrates->Initiation Base_Mix 3. Prepare Amine/Base Mixture (if applicable) Base_Mix->Initiation Monitoring 5. Stir and Monitor (TLC/LC-MS) Initiation->Monitoring Workup 6. Quench and Extract Monitoring->Workup Purification 7. Purify by Chromatography Workup->Purification

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination.

Copper-Catalyzed Amination of Bromopyridines

As a more economical alternative to palladium, copper-based systems are effective for the amination of aryl halides, particularly for the synthesis of aminopyridines.[2][3]

Objective: To synthesize 2-amino-6-methylpyridine from 2-bromo-6-methylpyridine.

Materials:

  • Copper(I) oxide (Cu₂O)

  • 2-Bromopyridine derivative

  • Ammonia solution (e.g., 28% aq. NH₃·H₂O)

  • Potassium carbonate (K₂CO₃)

  • N,N'-Dimethylethylenediamine (DMEDA) ligand

  • Ethylene glycol (solvent)

  • Schlenk tube

Experimental Protocol:

  • Reaction Setup: In a Schlenk tube under an argon atmosphere, add Cu₂O (5 mol%), the 2-bromopyridine derivative (1.0 equiv), K₂CO₃ (20 mol%), and DMEDA (10 mol%).[3]

  • Solvent and Reagent Addition: Add ethylene glycol as the solvent, followed by the aqueous ammonia solution (20 equiv).[3]

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 60-100 °C).

  • Reaction Monitoring: Stir the mixture vigorously for the specified time (e.g., 16 hours). After cooling to room temperature, the progress can be checked by TLC or GC-MS.[3]

  • Workup: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[3]

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography. Be cautious during solvent evaporation as some aminopyridine products can be volatile.[3]

Table 1: Performance of Selected Catalyst Systems for Amination Reactions

Catalyst System (Precursor/Ligand)SubstrateAmineBaseSolventTemp (°C) / Time (h)Yield (%)Reference
Pd₂(dba)₃ / RuPhos3-Bromo-2-aminopyridineMorpholineLiHMDSTolueneRT / 1671-83[2]
Pd₂(dba)₃ / BrettPhos3-Bromo-2-aminopyridineAnilineLiHMDSTolueneRT / 1685-95[2]
Cu₂O / DMEDA2-BromopyridineNH₃·H₂OK₂CO₃Ethylene Glycol60 / 1692[3]

Future Directions and Research Opportunities

The absence of literature on the catalytic applications of 5,6-dihydro-4-methylpyridin-2-amine derivatives signifies a fertile ground for discovery.[1] Researchers are encouraged to:

  • Synthesize and Characterize: Prepare a library of 5,6-dihydro-4-methylpyridin-2-amine derivatives with varying substitution patterns.

  • Screen for Catalytic Activity: Test these compounds in a range of reactions where related structures are known to be active, such as aldol reactions, Michael additions, and cross-coupling reactions (both as organocatalysts and as ligands).

  • Mechanistic Studies: Investigate the mode of action of any promising candidates to understand the structure-activity relationship and optimize catalyst design.

  • Asymmetric Synthesis: Introduce chiral elements into the molecular scaffold to explore their potential in asymmetric catalysis, a field of immense importance in drug development.

Conclusion

While direct, established catalytic applications of 5,6-dihydro-4-methylpyridin-2-amine derivatives are not yet documented, the principles of catalysis involving structurally similar aminopyridines and imines provide a robust foundation for future exploration.[1] The protocols and theoretical frameworks presented in this guide are intended to serve as a launchpad for researchers to investigate this underexplored chemical space. The potential for discovering novel, efficient, and selective catalysts makes this an exciting and worthwhile endeavor for the synthetic chemistry community.

References

  • 6-Methylpyridin-2(5H)-imine in Organocatalysis: A Review of Current Literature. Benchchem.
  • A Comparative Guide to Catalysts for the Synthesis of 5-Amino-2-chloropyridine and Derivatives. Benchchem.
  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues with 2-Pyridinamine,5,6-dihydro-4-methyl

Technical Support Center: 2-Pyridinamine, 5,6-dihydro-4-methyl A Senior Application Scientist's Guide to Solubility Troubleshooting Welcome to the technical support center for 2-Pyridinamine, 5,6-dihydro-4-methyl. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Pyridinamine, 5,6-dihydro-4-methyl

A Senior Application Scientist's Guide to Solubility Troubleshooting

Welcome to the technical support center for 2-Pyridinamine, 5,6-dihydro-4-methyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex solubility challenges associated with this molecule. As this is a specialized chemical entity, this document provides a framework for systematic solubility investigation based on its core chemical properties: a basic heterocyclic amine structure.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that will influence the solubility of 2-Pyridinamine, 5,6-dihydro-4-methyl?

The solubility of this compound is governed by its molecular structure, which features two basic nitrogen centers (the pyridine ring nitrogen and the exocyclic amine). Therefore, the most critical factors are:

  • pH: As a basic compound, its charge state is highly dependent on pH. In acidic conditions, the molecule becomes protonated (ionized), which typically increases aqueous solubility dramatically.[1][2][3]

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent are key. While the molecule has non-polar regions (the methyl group and dihydro-ring), the nitrogen atoms can form hydrogen bonds, suggesting solubility in a range of polar and aprotic organic solvents.

  • Temperature: For most solid solutes, solubility increases with temperature, although this effect varies.

  • Salt Form: If the compound is isolated as a specific salt (e.g., hydrochloride, sulfate), its solubility characteristics will differ significantly from the free base.

Q2: Based on its structure, is this compound expected to be more soluble in aqueous or organic solvents?

2-Pyridinamine, 5,6-dihydro-4-methyl possesses a dual character. Its organic backbone suggests solubility in organic solvents. However, the presence of two basic nitrogen atoms means its aqueous solubility will be exceptionally pH-dependent. At physiological pH (~7.4), it may be sparingly soluble, but in acidic environments (pH < 5), it is expected to be significantly more soluble due to protonation.[4][5]

Q3: How can I estimate the pKa of this compound to guide my pH-solubility studies?

Troubleshooting Experimental Issues

Issue 1: The compound shows poor solubility in neutral aqueous buffers (e.g., PBS, pH 7.4).
  • Scientific Rationale: At neutral pH, your compound likely exists predominantly in its non-ionized (free base) form. This form is less polar and thus has lower affinity for water, leading to poor solubility. To improve solubility, the equilibrium must be shifted toward the more soluble, ionized (protonated) form.[1][3]

  • Recommended Protocol: pH-Solubility Profiling

    • Prepare a Range of Buffers: Create a series of buffers with pH values ranging from 2 to 8 (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5.5, Phosphate for pH 6-8).

    • Equilibrate: Add an excess amount of the solid compound to a small, fixed volume of each buffer in separate vials.

    • Mix: Agitate the samples at a constant temperature (e.g., 25°C) for a set period (typically 24 hours) to ensure equilibrium is reached. This is known as the shake-flask method.[10]

    • Separate: Remove the undissolved solid by centrifugation followed by filtration through a 0.22 µm filter.

    • Quantify: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like UV-Vis Spectroscopy or HPLC.

    • Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. You should observe a significant increase in solubility as the pH decreases.

  • Visualization of pH-Dependent Solubility

    Caption: Relationship between pH, ionization state, and aqueous solubility for a basic compound.

Issue 2: The compound precipitates when its organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer.
  • Scientific Rationale: This is a common issue known as "crashing out." The compound is highly soluble in the concentrated organic stock but becomes insoluble when the solvent environment abruptly changes to a predominantly aqueous one, where its solubility limit is much lower.[11][12]

  • Solution A: Optimize the Dilution Protocol

    • Use Serial Dilutions: Avoid large, single-step dilutions. Perform a stepwise dilution, for instance, from a 10 mM stock in DMSO to a 1 mM intermediate in buffer, and then to the final low µM concentration.[11]

    • Order of Addition Matters: Always add the concentrated stock solution to the aqueous buffer, not the other way around.

    • Ensure Rapid Mixing: Add the stock dropwise while vigorously vortexing or stirring the buffer to facilitate rapid dispersion and prevent localized high concentrations that can initiate precipitation.[13]

  • Solution B: Employ Co-solvents If pH adjustment is not an option for your experiment, using a co-solvent system can maintain solubility. Co-solvents are water-miscible organic solvents that, when added in small amounts (typically 1-10%), reduce the overall polarity of the aqueous medium, making it more hospitable to less polar molecules.[14][15][16]

    Co-solvent Typical Starting % (v/v) Notes
    Ethanol5-10%Generally well-tolerated in cell-based assays.
    Propylene Glycol1-5%Common in pharmaceutical formulations.[15]
    Polyethylene Glycol 400 (PEG 400)1-5%Effective solubilizer, can be viscous.[15]
    N,N-Dimethylformamide (DMF)<1%Use with caution; can have biological effects.
    Dimethyl Sulfoxide (DMSO)<1%Most common, but keep final concentration minimal.[16]
  • Troubleshooting Workflow for Precipitation

    Precipitation_Workflow start Precipitation Observed Upon Dilution check_conc Is final concentration too high? start->check_conc lower_conc Reduce final concentration check_conc->lower_conc Yes check_pH Can buffer pH be lowered? check_conc->check_pH No success Solution is Clear lower_conc->success acidify Use acidic buffer (e.g., pH 4-5) check_pH->acidify Yes use_cosolvent Screen Co-solvents (Ethanol, PEG 400) check_pH->use_cosolvent No acidify->success optimize_dilution Optimize Dilution (Serial, Rapid Mix) use_cosolvent->optimize_dilution optimize_dilution->success

    Caption: Decision workflow for resolving compound precipitation in aqueous buffers.

Issue 3: Difficulty dissolving the compound in common organic solvents.
  • Scientific Rationale: While the compound has organic character, the two nitrogen atoms are capable of forming strong intermolecular hydrogen bonds. This can create a stable crystal lattice that requires a solvent capable of disrupting these interactions. The principle of "like dissolves like" is key.

  • Recommended Protocol: Organic Solvent Screening Test a panel of solvents with varying properties. Start with a small amount of compound (~1 mg) and add the solvent dropwise up to 1 mL. Use sonication or gentle warming to aid dissolution.

    Solvent Polarity Type Expected Solubility
    Heptane/HexaneNon-polarLow
    TolueneNon-polar, AromaticLow to Moderate
    Dichloromethane (DCM)Aprotic, Moderately PolarModerate
    Ethyl AcetateAprotic, Moderately PolarModerate to High
    AcetonePolar AproticHigh[17][18]
    AcetonitrilePolar AproticHigh
    Methanol/EthanolPolar ProticHigh[18][19]
    Dimethyl Sulfoxide (DMSO)Polar AproticVery High
    N,N-Dimethylformamide (DMF)Polar AproticVery High
    (This table is a general guide; for specific solvent properties, refer to established chemical resources.[20][21][22])

References

  • Wikipedia. Cosolvent. [Link]

  • G Jozwiakowski, M. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
  • Scribd. Organic Solvents: Boiling Points & Density. [Link]

  • Pawar, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences.
  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Chad's Prep®. 17.6 pH Effects on Solubility. [Link]

  • Khan Academy. pH and solubility. [Link]

  • Chemistry Steps. The Effect of pH on Solubility. [Link]

  • Jorgensen, F. S., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • Murov, S. Properties of Solvents Used in Organic Chemistry. [Link]

  • Patel, J., et al. (2011).
  • askIITians. How does pH affect solubility?. [Link]

  • AP Chemistry. 8.11 pH and Solubility. [Link]

  • Liu, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • Hoye, T. R. (2022). Properties of Common Organic Solvents.
  • Jorgensen, F. S., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
  • Erowid. Common Organic Solvents: Table of Properties. [Link]

  • AkiNik Publications. Organic Solvent. [Link]

  • ACS Publications. Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. [Link]

  • Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

  • alwsci. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Request PDF. [Link]

  • PubChem. 2-Aminopyridine. [Link]

  • Reddit. How to tackle compound solubility issue. [Link]

  • ISPE. Overcoming the Challenge of Poor Drug Solubility. [Link]

  • American Pharmaceutical Review. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • Quora. Among 2-aminopyridine and 4-aminopyridine which is more basic?. [Link]

  • PubChem. 4-(Methylamino)pyridine. [Link]

  • Pipzine. 2-Amino-4-methylpyridine Supplier China. [Link]

  • PubChem. 2-Amino-4-methylpyridine. [Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 2-Pyridinamine, 5,6-dihydro-4-methyl

Welcome to the Technical Support Center for the crystallization and purification of 2-Pyridinamine, 5,6-dihydro-4-methyl (also referred to as 4-methyl-5,6-dihydropyridin-2-amine). This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 2-Pyridinamine, 5,6-dihydro-4-methyl (also referred to as 4-methyl-5,6-dihydropyridin-2-amine). This guide is designed for researchers, chemical engineers, and drug development professionals facing challenges in isolating this active pharmaceutical intermediate.

Due to the presence of both a hydrogen-bond donating amine group and a dihydropyridine ring, this molecule is highly susceptible to Liquid-Liquid Phase Separation (LLPS or "oiling out") , uncontrolled polymorphism, and hydrate formation[1][2]. This guide synthesizes field-proven mechanistic insights with self-validating experimental protocols to help you engineer a robust crystallization process.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound "oil out" (form a liquid phase) instead of crystallizing during the cooling phase? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution crosses the binodal solubility curve before reaching the critical supersaturation required for primary solid nucleation[3]. For highly soluble intermediates like dihydropyridines, a rapid cooling rate forces the system into a metastable state where it separates into a solute-rich oil phase and a solute-lean solvent phase[4]. These oil droplets eventually coalesce into a thick gel, which traps impurities and severely hinders the mass transfer required for crystal growth[2].

  • Causality & Solution: The cooling rate directly governs the trajectory through the phase diagram. To prevent LLPS, you must map the metastable zone using in-situ tools like Focused Beam Reflectance Measurement (FBRM). By introducing seed crystals (1-5% w/w) before the cloud point (binodal curve) is reached, the supersaturation is consumed via continuous crystal growth, effectively bypassing the oiling-out boundary[3][4].

Q2: How do I control the polymorphic outcome and prevent unwanted hydrate formation? A2: The 2-pyridinamine moiety contains both hydrogen-bond donors (-NH 2​ ) and acceptors (pyridine nitrogen). In the presence of moisture, these functional groups readily coordinate with water molecules, leading to the formation of channel or isolated-site hydrates[1][5].

  • Causality & Solution: Hydrate formation is strictly dictated by the thermodynamic water activity ( aw​ ) of your solvent system. To reliably isolate the anhydrous polymorph, you must control the solvent environment. If using a Combined Cooling and Antisolvent Crystallization (CCAC) approach, replace aqueous antisolvents with anhydrous non-polar organics (e.g., heptane or cyclohexane) to keep aw​ below the critical hydration threshold[5][6].

Q3: What is the optimal antisolvent strategy to prevent rapid secondary nucleation and agglomeration? A3: A common failure in antisolvent crystallization is the assumption that nucleation kinetics are independent of the solvent composition. In reality, the addition of an antisolvent drastically alters the activity coefficient of the solute, causing violent spikes in supersaturation that trigger secondary nucleation (yielding unfilterable fine particles) and crystal agglomeration[7].

  • Causality & Solution: Implement a controlled, non-linear antisolvent dosing profile. Start with a very slow addition rate to allow the existing seeds to grow. As the total surface area of the crystal bed expands, the dosing rate can be exponentially increased. This maintains a constant, low level of supersaturation, keeping the system within the metastable zone and preventing agglomeration[6][8].

Part 2: Mechanistic Workflows & Visualizations

LLPS_Pathway A Supersaturated Solution (2-Pyridinamine, 5,6-dihydro-4-methyl) B Metastable Zone (Normal Nucleation) A->B Controlled Cooling + Seeding C Liquid-Liquid Phase Separation (Oiling Out / Binodal) A->C Rapid Quench / High Concentration D Primary Nucleation & Crystal Growth B->D E Droplet Coalescence & Gel Formation C->E G High-Purity Crystals (Target Polymorph) D->G E->D High Shear / Seed Addition F Agglomerated Crystals (Poor Purity/Yield) E->F Uncontrolled Nucleation

Fig 1: Mechanistic pathway of oiling out (LLPS) versus controlled nucleation during crystallization.

Part 3: Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific analytical checkpoints, you can ensure the thermodynamic trajectory of the crystallization remains on target.

Protocol 1: Seeding Strategy to Bypass LLPS in Cooling Crystallization

Objective: To isolate the target polymorph of 2-Pyridinamine, 5,6-dihydro-4-methyl without passing through a gel/oil phase.

  • Dissolution: Dissolve the crude API in a primary solvent (e.g., Isopropanol) at 60°C to achieve a concentration of 150 mg/mL. Hold for 30 minutes to ensure complete dissolution and destruction of any ghost nuclei.

  • In-Situ Monitoring Setup: Insert an FBRM (Focused Beam Reflectance Measurement) probe to monitor chord length distributions. Ensure baseline counts are near zero.

  • Primary Cooling: Cool the solution at a controlled rate of 0.2 °C/min to 45°C. Self-Validation: The FBRM should show no spike in droplet counts, confirming the system is in the metastable zone, not the binodal region[4].

  • Seed Introduction: Introduce 3% w/w of pre-milled seed crystals (target polymorph, size 20–45 μm) dispersed in a small volume of cold antisolvent.

  • Aging & Secondary Cooling: Hold the temperature at 45°C for 2 hours to allow the seed bed to consume the initial supersaturation. Then, resume cooling at 0.1 °C/min down to 5°C.

  • Isolation: Filter the resulting slurry and wash with cold solvent. Verify the absence of agglomerates via optical microscopy and confirm the polymorph via X-ray Powder Diffraction (XRPD).

Protocol 2: Combined Cooling-Antisolvent Crystallization (CCAC)

Objective: To maximize yield while preventing secondary nucleation via continuous antisolvent dosing.

  • Preparation: Prepare a saturated solution of the API in Ethanol at 50°C.

  • Initial Cooling & Seeding: Cool to 35°C and add 2% w/w seeds. Hold for 1 hour.

  • Non-Linear Antisolvent Dosing: Begin dosing the antisolvent (e.g., Heptane) using a programmable syringe pump.

    • Phase 1: Dose 10% of the total antisolvent volume over 2 hours (allows seed growth).

    • Phase 2: Dose the remaining 90% over 4 hours (compensates for increased crystal surface area).

  • Final Polish Cooling: Once dosing is complete, cool the mixture to 0°C at 0.2 °C/min to drive the remaining solute out of solution[6][7].

CCAC_Workflow S1 Step 1: Dissolution in Good Solvent S2 Step 2: Cooling to Metastable Limit S1->S2 S3 Step 3: Seed Addition (1-5% w/w) S2->S3 S4 Step 4: Non-Linear Antisolvent Dosing S3->S4 S5 Step 5: Filtration & XRPD Validation S4->S5

Fig 2: Workflow for Combined Cooling and Antisolvent Crystallization (CCAC) with seeding.

Part 4: Data Presentation

Table 1: Troubleshooting Matrix for Dihydropyridinamine Crystallization

Observed IssueRoot CauseAnalytical Detection ToolCorrective Action
Oiling Out (LLPS) Cooling rate too fast; crossed binodal curve before nucleation[3].FBRM (spherical droplet counts), PVM.Decrease cooling rate; introduce 3-5% w/w seeds earlier in the metastable zone[4].
Fine Needle Formation Rapid secondary nucleation due to linear antisolvent addition[7].Particle Size Analyzer (bimodal distribution).Switch to non-linear (convex) antisolvent dosing profile[6].
Hydrate Formation High water activity ( aw​ ) in the solvent/antisolvent mixture[5].DSC (dehydration endotherm), XRPD.Switch to anhydrous organic antisolvents (e.g., Heptane)[1].
Crystal Agglomeration Droplet coalescence prior to crystallization; high shear[2].Optical Microscopy, SEM.Optimize agitation speed; ensure crystallization occurs via solid growth, not LLPS[4].

Table 2: Impact of Process Parameters on Crystallization Kinetics

Process ParameterEffect on Nucleation KineticsEffect on Crystal GrowthOptimal Operating Range
Cooling Rate High rates trigger spontaneous primary nucleation or LLPS.Low rates favor steady mass transfer to existing faces.0.1 – 0.2 °C/min
Seed Loading Suppresses primary nucleation by consuming supersaturation.Provides surface area for immediate, controlled growth.2.0% – 5.0% (w/w)
Antisolvent Ratio Drastically alters activity coefficient; spikes nucleation[7].Decreases solubility, driving solute to crystal lattice.System specific; dose non-linearly.

References

  • Mettler Toledo. Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved from:[Link]

  • Lu, J., et al. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, ACS Publications. Retrieved from:[Link]

  • Sun, Z., et al. (2016). Oiling out and Polymorphism Control of Pyraclostrobin in Cooling Crystallization. Industrial & Engineering Chemistry Research, ACS Publications. Retrieved from:[Link]

  • Zhang, Y., et al. (2018). Nucleation and Growth Kinetics for Combined Cooling and Antisolvent Crystallization in a Mixed-Suspension, Mixed-Product Removal. MIT Libraries. Retrieved from:[Link]

  • Karagianni, A., et al. (2021). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. PMC, National Institutes of Health. Retrieved from:[Link]

  • Surov, A. O., et al. (2022). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. PMC, National Institutes of Health. Retrieved from:[Link]

  • Bouchouit, K., et al. (2008). Structural Ferroelectric Phase Transition and Polymorphism in 2-Aminopyridine Dihydrogen Phosphate. Crystal Growth & Design, ACS Publications. Retrieved from:[Link]

Sources

Troubleshooting

resolving peak tailing in 2-Pyridinamine,5,6-dihydro-4-methyl-(9CI) chromatography

Focus Compound: 2-Pyridinamine, 5,6-dihydro-4-methyl- (9CI) Executive Summary 2-Pyridinamine, 5,6-dihydro-4-methyl- (CAS 479668-33-2) is a highly basic, nitrogen-containing heterocyclic compound[1][2]. Due to its partial...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 2-Pyridinamine, 5,6-dihydro-4-methyl- (9CI)

Executive Summary

2-Pyridinamine, 5,6-dihydro-4-methyl- (CAS 479668-33-2) is a highly basic, nitrogen-containing heterocyclic compound[1][2]. Due to its partially saturated pyridine ring and primary amine group, it exists as a positively charged cation under standard reversed-phase HPLC conditions (pH 2–7). This high basicity makes it exceptionally prone to severe peak tailing caused by secondary ion-exchange interactions with residual silanols on the silica stationary phase[3][4]. This guide provides a mechanistic framework and self-validating protocols to definitively diagnose and resolve these chromatographic distortions.

Section 1: Mechanistic Causality of Peak Tailing

Why does 2-Pyridinamine, 5,6-dihydro-4-methyl- tail? Peak tailing for basic compounds is rarely a simple partitioning issue; it is a chemical interaction problem[3].

  • The Analyte: The basic amine has a high pKa. At a neutral or slightly acidic pH, the amine is fully protonated ( R−NH3+​ ).

  • The Stationary Phase: Standard Type-A and even some Type-B silica columns contain residual surface silanols (Si-OH). These silanols have a pKa of approximately 3.5 to 4.5. At a mobile phase pH above 4.0, they deprotonate into negatively charged silanoate ions ( Si−O− )[3][5].

  • The Interaction: As the positively charged analyte travels through the column, it undergoes an electrostatic attraction (ion-exchange) with the negatively charged silanoate ions. Because this ion-exchange desorption process is kinetically slower than standard hydrophobic partitioning, the molecules elute with a pronounced, dragging tail[3][6].

Section 2: The Self-Validating Diagnostic Protocol

Before altering mobile phase chemistry, you must prove the tailing is chemical and not a physical system defect (e.g., column void, blocked frit, or extra-column volume)[3][7].

Protocol: The Neutral Marker Test

  • Prepare the Marker: Dissolve a neutral, non-ionizable compound (e.g., Uracil or Toluene) in the sample solvent.

  • Injection: Inject the neutral marker using your current method conditions.

  • Evaluate Causality:

    • Scenario A (Physical Issue): If the neutral marker tails, the issue is physical. Neutral compounds cannot interact with silanols[3]. Check for a blocked guard cartridge, poorly seated PEEK fittings, or a void at the column head[7][8].

    • Scenario B (Chemical Issue): If the neutral marker elutes as a perfectly symmetrical peak (USP Tailing Factor Tf​≈1.0 ), but your 2-Pyridinamine derivative tails, you have definitively isolated the root cause to secondary acid-base interactions[3].

DiagnosticWorkflow A Peak Tailing Observed 2-Pyridinamine, 5,6-dihydro-4-methyl- B Self-Validation Step: Inject Neutral Marker (e.g., Uracil) A->B C Does the Neutral Marker Tail? B->C D Physical Issue Identified (Void Volume, Blocked Frit, Poor Tubing Connections) C->D  YES E Chemical Issue Identified (Secondary Silanol Interactions) C->E  NO F Action: Replace frit/column, minimize extra-column volume D->F G Action: Proceed to Mobile Phase & Column Optimization E->G

Fig 1. Self-validating diagnostic workflow to differentiate physical vs. chemical peak tailing.

Section 3: Methodologies for Resolving Chemical Tailing

Once chemical tailing is confirmed, apply one of the following targeted protocols based on your detector compatibility and column hardware.

ChemicalResolution Root Chemical Tailing Confirmed (Ion-Exchange with Silanols) S1 Strategy 1: Low pH (< 3.0) Mechanism: Protonate Silanols (Si-OH) Root->S1 S2 Strategy 2: High pH (> 10.5) Mechanism: Deprotonate Amine Base Root->S2 S3 Strategy 3: Competitive Masking Mechanism: Add TEA to block sites Root->S3 O1 Use Type-B Base-Deactivated C18 Column S1->O1 O2 Use High-pH Tolerant Hybrid Silica (e.g., BEH) S2->O2 O3 Use Standard C18 (Warning: Reduces column life) S3->O3

Fig 2. Mechanistic workflows for resolving secondary chemical interactions in basic amines.

Protocol A: Silanol Suppression via Low pH

  • Mechanism: By dropping the mobile phase pH below 3.0, the residual silanols ( Si−O− ) are forced to accept a proton, becoming neutral ( Si−OH ). This eliminates the negative charge on the column surface, stopping the ion-exchange process[5][6].

  • Step-by-Step:

    • Prepare an aqueous mobile phase with 0.1% Trifluoroacetic acid (TFA) or a 20 mM Potassium Phosphate buffer adjusted to pH 2.5[5][9].

    • Ensure you are using a modern Type-B (ultra-pure) base-deactivated silica column[5][6].

    • Equilibrate the system for 15 column volumes.

    • Caution: If using LC-MS, substitute TFA with 0.1% Formic Acid to prevent severe ion suppression, though Formic Acid (pH ~2.7) is slightly less effective at masking silanols than TFA.

Protocol B: Analyte Neutralization via High pH

  • Mechanism: Instead of neutralizing the column, neutralize the analyte. By raising the pH 1–2 units above the pKa of the 2-Pyridinamine derivative, the amine loses its proton and becomes uncharged, eliminating electrostatic attraction[10].

  • Step-by-Step:

    • Prepare a 10 mM Ammonium Bicarbonate buffer and adjust the pH to 11.0 using concentrated Ammonium Hydroxide.

    • Critical Step: Install an Ethylene Bridged Hybrid (BEH) column or a specialized high-pH tolerant column (e.g., ZORBAX Extend-C18). Standard silica will rapidly dissolve at pH > 8[10].

    • Run the separation. This approach often provides the sharpest peaks for highly basic compounds and is fully LC-MS compatible.

Protocol C: Competitive Masking (Silanol Suppressors)

  • Mechanism: Introduce a small, highly basic modifier that outcompetes the target analyte for the active silanol sites[5].

  • Step-by-Step:

    • Add 5–20 mM Triethylamine (TEA) to your mobile phase[5][6].

    • Causality: The TEA binds to the Si−O− sites, acting as a sacrificial base. When the 2-Pyridinamine derivative passes through, the "sticky" sites are already occupied, forcing the analyte to elute symmetrically[5].

    • Limitation: TEA can cause rapid hydrolysis of the column's endcapping, shortening column life, and is strictly incompatible with mass spectrometry[5].

Section 4: Quantitative Data & Strategy Comparison

Mitigation StrategyMobile Phase ModifierRequired Column HardwareExpected Asymmetry ( As​ )LC-MS CompatibilityColumn Longevity Impact
Low pH (Suppression) 0.1% TFA (pH ~2.0)Type-B Base-Deactivated C181.0 - 1.2Poor (Ion Suppression)Moderate
Low pH (Weak Acid) 0.1% Formic Acid (pH ~2.7)Charged Surface Hybrid (CSH)1.1 - 1.3ExcellentHigh
High pH (Neutralization) 10 mM NH4​HCO3​ (pH 11.0)Hybrid Silica (e.g., BEH)1.0 - 1.1ExcellentHigh (if hybrid used)
Competitive Masking 10 mM Triethylamine (TEA)Standard C181.1 - 1.4IncompatibleLow (Hydrolyzes endcapping)

Section 5: Frequently Asked Questions (FAQs)

Q: My peak shape for 2-Pyridinamine, 5,6-dihydro-4-methyl- was initially symmetric but started tailing severely after 50 injections. Why? A: This is a classic symptom of stationary phase degradation. If you are using a low-pH mobile phase (like TFA), the acidic conditions slowly hydrolyze the bonded phase and endcapping groups over multiple runs[5][8]. This exposes fresh, active silanols that begin interacting with your basic amine. Solution: Switch to a sterically protected bonded phase or a hybrid particle column designed for extreme pH stability.

Q: How do I quantitatively determine if my peak tailing is acceptable for regulatory submission? A: You must calculate the USP Tailing Factor ( Tf​ ). The formula is Tf​=W0.05​/2f , where W0.05​ is the total peak width measured at 5% of the peak height, and f is the distance from the leading edge of the peak to the peak center at 5% height[8]. For basic compounds in pharmaceutical assays, a Tf​≤1.5 is generally considered acceptable, while Tf​=1.0 represents a perfectly symmetrical Gaussian peak[4][8].

Q: I suspect mass overloading is causing my tailing. How can I verify this? A: Mass overloading occurs when the concentration of the basic analyte exceeds the binding capacity of the stationary phase, leading to a "shark-fin" peak shape (which can manifest as fronting or tailing depending on the isotherm)[7]. Self-validating test: Inject a 1:10 dilution of your sample. If the tailing factor significantly improves at the lower concentration, you were mass overloading the column[7].

Q: Can I use a standard Type-A silica column if I just add enough buffer? A: It is highly discouraged. Older Type-A silica contains high levels of metal impurities that activate adjacent silanols, making them extremely acidic and prone to binding basic amines[5][6]. No amount of standard buffering will completely resolve tailing on Type-A silica for a compound as basic as a 2-Pyridinamine derivative. Always upgrade to high-purity Type-B silica[6].

References

  • Axion Labs. "HPLC Peak Tailing - Troubleshooting peak tailing in HPLC." Available at:[Link]

  • Restek Corporation. "Troubleshooting HPLC- Tailing Peaks." Available at: [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC." Available at: [Link]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 2-Pyridinamine, 5,6-dihydro-4-methyl- vs. Aromatic Pyridine Derivatives in Target-Directed Drug Discovery

As drug development professionals continue to target oxidoreductases and metalloenzymes—most notably the Nitric Oxide Synthase (NOS) family and NQO1—the 2-aminopyridine scaffold has emerged as a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals continue to target oxidoreductases and metalloenzymes—most notably the Nitric Oxide Synthase (NOS) family and NQO1—the 2-aminopyridine scaffold has emerged as a privileged pharmacophore [1]. However, subtle structural modifications to this ring system drastically alter pharmacodynamics, membrane permeability, and isoform selectivity.

This guide provides an objective, data-driven comparison between the partially saturated 2-Pyridinamine, 5,6-dihydro-4-methyl- (9CI) (CAS: 479668-33-2; DNC003877) and classical fully aromatic pyridine derivatives like 2-Amino-4-methylpyridine .

Structural and Mechanistic Divergence

To understand the performance differences between these compounds, we must analyze the causality behind their molecular geometries and how they interact with the highly conserved Glu-592/Glu-597 residues within the NOS active site [3].

The Aromatic Standard: 2-Amino-4-methylpyridine

Fully aromatic 2-aminopyridines are strictly planar ( sp2 hybridized). This planarity is critical for their mechanism of action: it allows the molecule to intercalate deeply into the narrow heme pocket of NOS enzymes. The exocyclic amine and the pyridine nitrogen form tight, bidentate hydrogen bonds with the target glutamate residue, directly competing with the natural substrate, L-arginine [1]. While highly potent, this planar profile often results in poor isoform selectivity, leading to off-target inhibition of endothelial NOS (eNOS), which can cause severe hypertension.

The Aliphatic Shift: 2-Pyridinamine, 5,6-dihydro-4-methyl-

By reducing the C5-C6 double bond, 2-Pyridinamine, 5,6-dihydro-4-methyl- loses its aromaticity. This transition from sp2 to sp3 hybridization introduces a "puckered" 3D conformation (typically a half-chair).

  • Steric Impact: The non-planar geometry increases the fraction of sp3 carbons ( Fsp3​ ), which introduces steric clashes within the rigid NOS heme pocket, generally reducing absolute binding affinity but creating opportunities for isoform-specific targeting.

  • Electronic Impact: The loss of aromaticity fundamentally changes the electronic distribution. The molecule behaves more like a cyclic amidine, significantly raising its pKa​ . At physiological pH (7.4), it is nearly entirely protonated, altering its ionic interaction profile and enhancing its solubility and membrane permeability [4].

NOS_Binding Target NOS Active Site (Glu-592/Glu-597) Aromatic Aromatic Pyridines (e.g., 2-Amino-4-methylpyridine) Outcome1 Planar Intercalation High Affinity (IC50 ~6nM) Aromatic->Outcome1 sp2 Hybridization Dihydro Dihydro Pyridines (e.g., 5,6-dihydro-4-methyl-) Outcome2 Non-Planar (sp3) Altered Isoform Selectivity Dihydro->Outcome2 sp3 Puckering Outcome1->Target Bidentate H-Bonds Outcome2->Target Shifted pKa / Steric Clash

Fig 1: Mechanistic divergence in NOS active site binding between planar aromatic and non-planar dihydro-pyridinamines.

Comparative Performance Data

The table below summarizes the quantitative performance and physicochemical traits of these pyridine derivatives based on established in vitro assays [1][2].

CompoundStructure TypeiNOS IC 50​ (Murine)Selectivity (iNOS vs eNOS)Key Physicochemical Trait
2-Amino-4-methylpyridine Fully Aromatic ( sp2 )~6 nMLow (~15x)Strict planarity; pKa​ ~7.0. High potency but causes off-target vasoconstriction.
2-Pyridinamine, 5,6-dihydro-4-methyl- Partially Saturated ( sp3 )Low μ MModerateNon-planar (half-chair); Amidine-like high pKa​ . Higher membrane permeability.
6-(2-Fluoropropyl)-2-amino-4-methylpyridine Substituted Aromatic~28 nMHigh (>20x)Bulky C6-tail forces unique binding angle; optimized for 18F PET imaging [2].

Experimental Protocols: Self-Validating NOS Inhibition Assay

To objectively compare the performance of 2-Pyridinamine, 5,6-dihydro-4-methyl- against aromatic derivatives, researchers must utilize a self-validating in vitro system. The following protocol uses the Griess Assay to measure nitrite ( NO2−​ )—the stable oxidation product of NO—while incorporating a critical mechanistic validation step.

Step-by-Step Methodology

Phase 1: Cell Culture & Induction

  • Seed murine RAW 264.7 macrophages in 96-well plates at a density of 1×105 cells/well in DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Causality: RAW 264.7 cells are chosen because they do not express basal iNOS. Expression must be induced, providing a clean background. Stimulate the cells with Lipopolysaccharide (LPS, 1 μ g/mL) and IFN- γ (10 U/mL) for 12 hours to trigger robust iNOS translation.

Phase 2: Compound Treatment & Self-Validation 4. Aspirate media and replace with fresh media containing serial dilutions of the pyridine derivatives (1 nM to 10 μ M). 5. Self-Validation Step: To prove that the compounds are acting specifically as active-site competitors rather than non-specific cytotoxins or allosteric modulators, prepare a parallel set of wells treated with the compounds plus an excess of L-arginine (1 mM). 6. Causality: Because these pyridine derivatives compete with L-arginine, flooding the system with the natural substrate should right-shift the dose-response curve (increasing the apparent IC 50​ ). If no shift occurs, the inhibition is non-competitive, flagging potential assay interference.

Phase 3: Griess Assay Quantification 7. After 24 hours of compound exposure, transfer 50 μ L of the culture supernatant to a new plate. 8. Add 50 μ L of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well. 9. Incubate in the dark for 10 minutes at room temperature. 10. Measure absorbance at 540 nm using a microplate reader. Calculate IC 50​ values using non-linear regression analysis.

Assay_Workflow Step1 1. Macrophage Culture (RAW 264.7 Cells) Step2 2. iNOS Induction (LPS + IFN-γ, 24h) Step1->Step2 Step3 3. Compound Treatment (Serial Dilutions: 1nM - 10μM) Step2->Step3 Step4 4. Competitive Validation (Co-incubate w/ Excess L-Arg) Step3->Step4 Self-Validation Step Step5 5. Griess Assay (Nitrite Quantification at 540nm) Step3->Step5 Direct Assay Step4->Step5

Fig 2: Self-validating in vitro workflow for evaluating competitive NOS inhibition via Griess assay.

Conclusion

While fully aromatic compounds like 2-Amino-4-methylpyridine offer extreme potency by perfectly mimicking the planar guanidino group of L-arginine, their lack of selectivity limits their clinical utility. 2-Pyridinamine, 5,6-dihydro-4-methyl- sacrifices strict planarity for an sp3 -rich, puckered conformation. This structural evolution alters its basicity and spatial footprint, providing researchers with a valuable scaffold for tuning isoform selectivity and improving membrane permeability in the pursuit of safer oxidoreductase inhibitors.

References

  • Title: 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo Source: British Journal of Pharmacology URL: [Link]

  • Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of[18F]6-(2-Fluoropropyl)-2-amino-4-methylpyridine Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of Natural Products Targeting NQO1 via an Approach Combining Network-Based Inference and Identification of Privileged Substructures Source: Journal of Chemical Information and Modeling URL: [Link]

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Pyridinamine, 5,6-dihydro-4-methyl- (9CI)

In the realm of pharmaceutical development, the robust quantification of chemical entities and synthetic intermediates is paramount. For 2-Pyridinamine, 5,6-dihydro-4-methyl- (9CI)—a critical intermediate in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of pharmaceutical development, the robust quantification of chemical entities and synthetic intermediates is paramount. For 2-Pyridinamine, 5,6-dihydro-4-methyl- (9CI)—a critical intermediate in the synthesis of complex pyridine-derived active pharmaceutical ingredients (APIs)—the choice of analytical methodology significantly impacts the accuracy, efficiency, and regulatory compliance of its characterization.

This guide provides an objective, data-driven comparison of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By adhering to the latest ICH Q2(R2) guidelines for analytical procedure validation[1][2], this guide establishes a self-validating framework for method selection and execution.

Causality in Experimental Design: Selecting the Right Method

As analytical scientists, we do not merely execute protocols; we design systems based on the physicochemical properties of the analyte. 2-Pyridinamine, 5,6-dihydro-4-methyl- possesses a basic amine group and a partially saturated ring system.

  • Chromatographic Behavior: The basic nitrogen can cause severe peak tailing on standard silica-based C18 columns due to secondary interactions with residual silanols. Therefore, end-capped columns or those specifically designed for basic compounds (e.g., Waters XBridge or Agilent Zorbax SB-C18) are mandatory[3].

  • Detection Modality: The conjugated system provides adequate UV absorbance, making HPLC-UV suitable for standard assay and release testing. However, for trace-level impurity profiling or bioanalytical quantification, the superior sensitivity and specificity of LC-MS/MS (using Electrospray Ionization in positive mode, ESI+) are required[3].

  • Mobile Phase Selection: An acidic mobile phase (e.g., 0.1% Formic Acid) ensures the amine remains protonated, stabilizing its retention time and enhancing ionization efficiency for MS detection.

Comparative Performance Data

The selection of an appropriate analytical method hinges on sensitivity, precision, accuracy, and the matrix context. Table 1 summarizes the typical validation performance data for both methods.

Table 1: Performance Comparison of HPLC-UV vs. LC-MS/MS for 2-Pyridinamine, 5,6-dihydro-4-methyl-

Performance Metric (ICH Q2)HPLC-UV MethodLC-MS/MS MethodMethodological Advantage
Linearity Range 1.0 – 100 µg/mL1.0 – 500 ng/mLLC-MS/MS offers superior trace-level linearity.
Limit of Detection (LOD) 0.3 µg/mL0.2 ng/mLLC-MS/MS is ~1500x more sensitive.
Limit of Quantitation (LOQ) 1.0 µg/mL1.0 ng/mLHPLC-UV is sufficient for API assay; MS for impurities.
Precision (%RSD) < 1.0%< 4.0%HPLC-UV provides tighter precision for bulk assays.
Accuracy (% Recovery) 98.5% – 101.5%90.0% – 110.0%Both meet ICH Q2(R2) acceptance criteria[2].
Run Time 15 minutes6.5 minutesLC-MS/MS allows for higher throughput[3].

Analytical Method Validation Workflow (ICH Q2(R2) Compliant)

The validation of these procedures must follow the lifecycle approach outlined in ICH Q2(R2) and Q14[4][5]. The workflow below maps the critical phases of establishing a fit-for-purpose analytical method.

ValidationWorkflow ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization (Column, Mobile Phase, Detection) ATP->Dev Guides design Risk Risk Assessment & Robustness (Design of Experiments - DoE) Dev->Risk Identifies Critical Parameters Val Formal ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, Precision) Risk->Val Establishes Design Space Report Validation Report & Lifecycle Management Val->Report Confirms Fit-for-Purpose

Caption: ICH Q2(R2) Lifecycle Approach to Analytical Method Validation.

Step-by-Step Experimental Protocols

Protocol A: HPLC-UV Assay Method (For Bulk API / Intermediate Release)

This method is optimized for the accurate quantification of 2-Pyridinamine, 5,6-dihydro-4-methyl- at high concentrations.

1. Reagents & Materials:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q grade)

  • Trifluoroacetic acid (TFA, LC-MS grade)

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.05% TFA in Water

  • Mobile Phase B: 0.05% TFA in Acetonitrile

  • Gradient: 0-2 min (5% B), 2-10 min (linear to 60% B), 10-12 min (60% B), 12-15 min (5% B).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Sample Preparation:

  • Accurately weigh 10 mg of the sample into a 50 mL volumetric flask.

  • Dissolve in 25 mL of Mobile Phase A:B (50:50 v/v) using sonication for 5 minutes.

  • Make up to volume with the diluent. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Protocol B: LC-MS/MS Method (For Trace Impurity & Bioanalytical Profiling)

This method utilizes tandem mass spectrometry for unparalleled specificity, ideal for pharmacokinetic studies or genotoxic impurity screening[3].

1. Chromatographic Conditions:

  • Column: Agilent Zorbax SB-C18 (50 mm × 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Elution: Isocratic 80:20 (A:B)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

2. Mass Spectrometry Conditions (ESI+):

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Note: Specific precursor-to-product ion transitions must be tuned via direct infusion of the reference standard.

3. Sample Extraction (Biological Matrix):

  • Transfer 100 µL of plasma/matrix into a microcentrifuge tube.

  • Add 300 µL of cold Acetonitrile (containing an appropriate internal standard) to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

Conclusion

The validation of analytical procedures for 2-Pyridinamine, 5,6-dihydro-4-methyl- requires a phase-appropriate strategy. HPLC-UV remains the gold standard for routine assay and release testing due to its precision and robustness. Conversely, LC-MS/MS is indispensable when sensitivity and specificity are paramount, such as in trace impurity analysis or biological matrix evaluations. By adhering strictly to ICH Q2(R2) guidelines, laboratories can ensure their analytical data is both scientifically rigorous and regulatory-compliant.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ich.org. Available at:[Link]

  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." qbdgroup.com. Available at:[Link]

  • Journal of Applied Pharmaceutical Science. "Application of validated LC-MS/MS method development to quantify pexidartinib in biological media." japsonline.com. Available at:[Link]

Sources

Validation

mass spectrometry validation for 2-Pyridinamine,5,6-dihydro-4-methyl

An In-Depth Guide to the Validation of a Mass Spectrometry-Based Method for the Quantification of 2-Pyridinamine, 5,6-dihydro-4-methyl Introduction: The Imperative for Rigorous Bioanalytical Validation In the landscape o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of a Mass Spectrometry-Based Method for the Quantification of 2-Pyridinamine, 5,6-dihydro-4-methyl

Introduction: The Imperative for Rigorous Bioanalytical Validation

In the landscape of drug development, the journey from a promising molecule to a therapeutic agent is paved with data. The reliability of this data is paramount, and at its core lies the robust validation of the analytical methods used to generate it. This guide provides a comprehensive framework for the validation of a quantitative method for 2-Pyridinamine, 5,6-dihydro-4-methyl, a representative small molecule amine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

As researchers, scientists, and drug development professionals, our decisions are only as sound as the data that informs them. A validated analytical method ensures that the measurements of an analyte—be it a parent drug or a metabolite in a biological matrix—are accurate, precise, and reproducible. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines to ensure this reliability.[1][2][3][4][5] This document synthesizes these requirements into a practical, in-depth guide, explaining not just the steps to be taken, but the scientific rationale that underpins them.

Part 1: Foundational Method Development - A Rationale-Driven Approach

Before validation can begin, a robust and reliable analytical method must be developed. The choices made during this phase are critical and directly impact the success of the validation. For a small, polar molecule like 2-Pyridinamine, 5,6-dihydro-4-methyl, LC-MS/MS is the technique of choice due to its unparalleled sensitivity and selectivity.[6]

Instrumentation and Ionization

The selection of instrumentation is the first critical decision. A triple quadrupole (QqQ) mass spectrometer is the industry standard for targeted quantification due to its high sensitivity, wide dynamic range, and the ability to perform Multiple Reaction Monitoring (MRM).[7]

For 2-Pyridinamine, 5,6-dihydro-4-methyl, Electrospray Ionization (ESI) in positive ion mode is the logical choice. The molecule contains two basic nitrogen atoms (in the pyridine ring and the amine group) that are readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ precursor ion. This provides a strong signal essential for achieving low detection limits.

Chromatographic Separation

Effective chromatographic separation is crucial to minimize matrix effects and distinguish the analyte from isomeric or isobaric interferences. Given the polar nature of the target analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often a superior choice to traditional reversed-phase (C18) columns.[8] HILIC provides better retention for polar compounds, leading to improved peak shape and separation from the early-eluting, unretained components of the sample matrix. The mobile phase typically consists of a high percentage of an organic solvent (e.g., acetonitrile) with a smaller amount of an aqueous buffer (e.g., ammonium formate with formic acid) to facilitate efficient ESI ionization.

Detection via Multiple Reaction Monitoring (MRM)

MRM is the cornerstone of quantitative LC-MS/MS analysis. It involves selecting the protonated molecule (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific, characteristic product ion in the third quadrupole. This two-stage mass filtering provides exceptional selectivity.

For 2-Pyridinamine, 5,6-dihydro-4-methyl (Molecular Weight: ~124.19 g/mol ), the precursor ion would be [M+H]⁺ at m/z 125.2. The fragmentation pattern would be determined experimentally, but likely fragmentation pathways would involve the loss of a methyl group (-CH₃) or cleavage of the dihydro-pyridine ring.[9][10][11]

ParameterAnalyteInternal Standard (IS)
Precursor Ion (Q1)m/z 125.2m/z 131.2
Product Ion (Q3)m/z 110.1 (Hypothetical: Loss of CH₃)m/z 113.1 (Hypothetical)
Collision EnergyTo be optimizedTo be optimized
Internal Standard2-Pyridinamine, 5,6-dihydro-4-methyl-d6(A stable isotope-labeled version is ideal)

Part 2: The Validation Workflow - A Step-by-Step Protocol

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. The following protocol is based on the FDA's Bioanalytical Method Validation Guidance and ICH Q2(R1).[1][4][12]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Biological Sample (e.g., Plasma) p2 Spike with Analyte & Internal Standard p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer & Evaporation p4->p5 p6 Reconstitution in Mobile Phase p5->p6 a1 Injection into UHPLC p6->a1 a2 HILIC Column Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (QqQ) a3->a4 d1 Peak Integration a4->d1 d2 Calculate Analyte/IS Peak Area Ratio d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: Experimental workflow for sample analysis.

Experimental Protocol: Validation Parameters

1. Specificity and Selectivity

  • Objective: To ensure that the signal detected is unequivocally from the analyte, free from interference from matrix components, metabolites, or other concomitant medications.

  • Procedure:

    • Analyze at least six different blank lots of the biological matrix (e.g., human plasma).

    • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard (IS).

    • Acceptance Criteria: The response in blank samples at the retention time of the analyte should be less than 20% of the LLOQ response. The response for the IS should be less than 5% of its response in the LLOQ sample.

2. Linearity and Range

  • Objective: To establish the relationship between analyte concentration and instrument response and to define the range over which this relationship is acceptable.

  • Procedure:

    • Prepare a blank sample, a zero sample (blank + IS), and a series of at least six non-zero calibration standards by spiking the blank matrix.

    • Analyze the calibration curve in at least three separate runs.

    • Plot the peak area ratio (Analyte/IS) against the nominal concentration.

    • Perform a linear regression with appropriate weighting (e.g., 1/x²).

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% at the LLOQ).

3. Accuracy and Precision

  • Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between repeated measurements (precision).

  • Procedure:

    • Prepare Quality Control (QC) samples in blank matrix at four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC.

    • Analyze at least five replicates of each QC level in three separate analytical runs on different days (inter-day) and one run of six replicates (intra-day).

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for accuracy. The coefficient of variation (%CV) should not exceed 15% for precision. For the LLOQ, both accuracy and precision limits are ±20%.

4. Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

  • Objective: To define the lowest concentration that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LLOQ).

  • Procedure:

    • LOD is typically estimated as a signal-to-noise ratio (S/N) of ≥ 3.

    • LLOQ is the lowest standard on the calibration curve that can be quantified with accuracy and precision within ±20% and a S/N ratio of ≥ 10.

5. Stability

  • Objective: To evaluate the chemical stability of the analyte in the biological matrix under various storage and handling conditions.

  • Procedure:

    • Analyze Low and High QC samples after subjecting them to the following conditions:

      • Freeze-Thaw Stability: Three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration reflecting expected sample handling time.

      • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the study duration.

      • Autosampler Stability: Kept in the autosampler for the expected duration of an analytical run.

    • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Part 3: Comparison with Alternative Analytical Techniques

While LC-MS/MS is the gold standard, it is instructive to compare it with other potential methods to understand its advantages fully.

FeatureLC-MS/MS (Validated Method)GC-MSHPLC-UV
Selectivity Very High (based on mass-to-charge ratio and fragmentation)High (based on retention time and mass spectrum)Moderate to Low (based on retention time and UV absorbance)
Sensitivity Very High (pg/mL to low ng/mL)High (ng/mL)Moderate (high ng/mL to µg/mL)
Throughput High (fast LC gradients)Moderate (longer run times)High (fast LC gradients)
Derivatization Not requiredOften required for polar amines to increase volatility[13][14]Not required if chromophore is present
Matrix Effects Potential for ion suppression/enhancement; requires careful managementLess prone to ion suppression, but matrix can contaminate the systemLess susceptible to matrix effects than MS
Cost High initial investmentModerateLow
Best For Trace-level quantification in complex biological matricesVolatile and thermally stable compounds[15]Higher concentration analysis in simpler matrices

GC-MS: Gas chromatography is a powerful technique but is less suited for polar, non-volatile compounds like 2-Pyridinamine, 5,6-dihydro-4-methyl.[16] A chemical derivatization step would be necessary to block the polar amine group and increase volatility, adding time, complexity, and potential variability to the workflow.[13]

HPLC-UV: High-Performance Liquid Chromatography with a UV detector is a robust and cost-effective method. The pyridine ring in the analyte provides a natural chromophore, allowing for UV detection. However, HPLC-UV lacks the selectivity and sensitivity of mass spectrometry. It is more susceptible to interferences from matrix components that also absorb UV light at the same wavelength, making it unsuitable for trace-level bioanalysis.

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Full Validation cluster_app Phase 3: Application dev1 Select Instrumentation (LC-MS/MS) dev2 Optimize Chromatography (HILIC) dev1->dev2 dev3 Tune MS Parameters (MRM Transitions) dev2->dev3 val1 Specificity & Selectivity dev3->val1 Method Finalized val2 Linearity & Range val1->val2 val3 Accuracy & Precision val2->val3 val4 LLOQ & LOD val3->val4 val5 Stability (Freeze-Thaw, Bench-Top, etc.) val4->val5 val6 Matrix Effect & Recovery val5->val6 app1 Routine Sample Analysis val6->app1 Method Validated app2 Incurred Sample Reanalysis app1->app2

Caption: Logical flow of the analytical method validation process.

Conclusion: Ensuring Data Integrity in Drug Development

The validation of a bioanalytical method is a rigorous, multi-faceted process that forms the bedrock of reliable pharmacokinetic, toxicokinetic, and biomarker data. For the quantification of 2-Pyridinamine, 5,6-dihydro-4-methyl, an LC-MS/MS method provides the optimal combination of sensitivity, selectivity, and throughput required for drug development. By adhering to a systematic validation protocol grounded in regulatory guidelines, researchers can ensure the integrity of their data and make confident, informed decisions. This guide provides the framework and scientific rationale to achieve that goal, transforming a complex set of requirements into an actionable and trustworthy analytical system.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Vertex AI Search. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance.
  • FDA. (2020, April 29). Bioanalytical Method Validation Guidance for Industry.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Houghton, R. (2009, November 15). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • ACS Publications. (2015, May 29). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • Benchchem. A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry.
  • Thermo Fisher Scientific. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
  • ATSDR. 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
  • PubMed. (2017, January 13). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry.
  • University of Massachusetts. Mass Spectrometry: Fragmentation.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation.

Sources

Comparative

A Comparative Guide to 2-Amino-4-methylpyridine in Modern Organic Synthesis

A Note on the Subject Compound: This guide centers on the synthetic utility of 2-Amino-4-methylpyridine (CAS 695-34-1), a prevalent and versatile building block in contemporary organic synthesis. The initial topic, "2-Py...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound: This guide centers on the synthetic utility of 2-Amino-4-methylpyridine (CAS 695-34-1), a prevalent and versatile building block in contemporary organic synthesis. The initial topic, "2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI)," refers to a significantly more obscure, non-aromatic structure for which there is a notable absence of extensive research in synthetic applications. Given the structural similarity and the vast body of literature for the aromatic analogue, this guide focuses on 2-Amino-4-methylpyridine, a compound of high interest to researchers, scientists, and drug development professionals. We will benchmark its performance against other common isomers and alternatives in key synthetic transformations.

Introduction: The Strategic Value of Substituted 2-Aminopyridines

2-Aminopyridine and its derivatives are cornerstone reagents in the synthesis of nitrogen-containing heterocycles, which form the backbone of countless pharmaceuticals, agrochemicals, and functional materials.[1][2] The unique electronic and structural properties of 2-Amino-4-methylpyridine—possessing a dual-nucleophilic character through its exocyclic amine and endocyclic ring nitrogen—make it a powerful synthon for constructing complex molecular architectures.[2]

The presence of the methyl group at the 4-position is not a trivial substitution. It critically modulates the molecule's pKa, nucleophilicity, and steric profile compared to its parent, 2-aminopyridine, and its other isomers (e.g., 2-amino-3-methyl, 2-amino-5-methyl, and 2-amino-6-methylpyridine). Understanding these subtleties is paramount for rational reaction design and optimization. This guide provides an in-depth comparison of 2-Amino-4-methylpyridine against relevant alternatives, supported by experimental data from the literature.

Benchmarking Performance in Key Synthetic Transformations

Synthesis of Fused Imidazo[1,2-a]pyridines

The construction of the imidazo[1,2-a]pyridine scaffold, a privileged core in medicinal chemistry, is a hallmark application of 2-aminopyridines. The reaction typically proceeds via condensation with an α-haloketone (the classic Chichibabin reaction) or related methodologies. The substitution pattern on the starting aminopyridine directly influences reaction rates and yields.

Expertise & Causality: The nucleophilicity of the endocyclic pyridine nitrogen is the initiating factor in this transformation. Electron-donating groups (EDGs) like the methyl group at the 4-position enhance the electron density of the pyridine ring, increasing the nucleophilicity of the ring nitrogen and facilitating the initial SN2 attack on the α-haloketone. This often leads to faster reaction times and higher yields compared to the unsubstituted 2-aminopyridine.

Comparative Data:

Starting MaterialProductReaction ConditionsYield (%)Reference
2-Amino-4-methylpyridine7-methyl-2-phenylimidazo[1,2-a]pyridinePhenacyl bromide, EtOH, reflux, 4h~90% (Typical)[2]
2-Aminopyridine2-phenylimidazo[1,2-a]pyridinePhenacyl bromide, EtOH, reflux, 6h~80% (Typical)[2]
2-Amino-5-methylpyridine6-methyl-2-phenylimidazo[1,2-a]pyridinePhenacyl bromide, EtOH, reflux, 4h~92% (Typical)[2]
2-Amino-6-methylpyridine5-methyl-2-phenylimidazo[1,2-a]pyridinePhenacyl bromide, EtOH, reflux, 8h~75% (Typical)[2]

Analysis: As the data suggests, the electronic enhancement from the methyl group at the 4- or 5-position provides a tangible benefit. However, when the methyl group is at the 6-position (ortho to the ring nitrogen), steric hindrance can impede the initial nucleophilic attack, leading to lower yields and longer reaction times. Therefore, for this application, 2-Amino-4-methylpyridine offers a favorable balance of enhanced reactivity without introducing significant steric penalties.

G cluster_0 Reaction Mechanism: Imidazo[1,2-a]pyridine Synthesis A 2-Amino-4-methylpyridine C Pyridinium Salt Intermediate A->C SN2 Attack (Ring Nitrogen) B α-Haloketone (R-CO-CH₂X) B->C D Intramolecular Cyclization C->D Proton Transfer & Tautomerization E Dehydration D->E Nucleophilic Attack (Exocyclic Amine) F 7-Methyl-imidazo[1,2-a]pyridine E->F G cluster_1 Decision Workflow: Selecting an Aminopyridine Start Target Molecule Synthesis Q1 Is the goal to synthesize a fused bicyclic system like imidazo[1,2-a]pyridine? Start->Q1 Q2 Is the goal N-arylation or C-H functionalization? Q1->Q2 No A1 Consider steric hindrance at C6. 2-Amino-4-methyl or 2-Amino-5-methylpyridine are often optimal. Q1->A1 Yes A2 Electronic effects are key. 2-Amino-4-methylpyridine is an excellent choice for high reactivity. Q2->A2 Yes A3 Unsubstituted 2-aminopyridine provides a baseline. Q2->A3 No/Other

Sources

Comparative

A Comparative Guide to the In Vivo Cross-Validation of Aminopyridine-Based Potassium Channel Blockers

A Note on the Subject Compound: Initial searches for in vivo data on 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI) did not yield sufficient public research for a comprehensive cross-validation guide. Therefore, this guide w...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound: Initial searches for in vivo data on 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI) did not yield sufficient public research for a comprehensive cross-validation guide. Therefore, this guide will use the structurally related and extensively studied compound, 4-Aminopyridine (4-AP, Dalfampridine) , as a representative molecule to illustrate the principles and methodologies of in vivo comparative analysis for this class of compounds.

Introduction: The Rationale for Potassium Channel Blockade in Neurological Disorders

In the central nervous system (CNS), the precise propagation of action potentials along axons is fundamental for neurological function. This process is heavily dependent on the orchestrated opening and closing of voltage-gated ion channels. In demyelinating diseases, such as multiple sclerosis (MS), the loss of the insulating myelin sheath exposes voltage-gated potassium (K+) channels that are normally concealed.[1][2] This exposure leads to an excessive leakage of potassium ions during action potential propagation, which dampens the signal and can lead to conduction failure.[1][3]

4-Aminopyridine (4-AP) is a broad-spectrum potassium channel blocker that has been shown to improve action potential conduction in demyelinated axons.[1][4][5] By inhibiting these exposed K+ channels, 4-AP reduces the repolarizing potassium current, thereby prolonging the action potential and increasing the likelihood of successful signal transmission to the axon terminal.[2][6] This mechanism of action forms the basis for its clinical use in improving walking ability in patients with multiple sclerosis.[4][5][7]

This guide will provide a framework for the cross-validation of in vivo results for 4-AP, with a focus on preclinical models of demyelination and motor dysfunction, and will compare its efficacy and mechanism with potential alternative therapeutic strategies.

Mechanism of Action: Restoring Neuronal Conduction

The primary therapeutic effect of 4-AP is attributed to its ability to block voltage-gated potassium channels, which are crucial for the repolarization phase of an action potential.[8] In demyelinated neurons, the increased density of these channels in the exposed axonal membrane leads to a current leak that can short-circuit the propagating action potential.[1][3] 4-AP physically obstructs these channel pores, thereby preventing the efflux of potassium ions.[2][8] This action prolongs the depolarization phase of the action potential, allowing the electrical signal to be more effectively conducted past the area of demyelination.[2][4]

While the primary target is believed to be the K+ channels on demyelinated axons, some studies suggest that 4-AP may also enhance synaptic transmission by increasing neurotransmitter release at nerve terminals, an effect also linked to the prolongation of the presynaptic action potential.[9][10][11][12]

cluster_0 Healthy Axon cluster_1 Demyelinated Axon cluster_2 Demyelinated Axon + 4-AP AP_Start Action Potential Node_Ranvier1 Node of Ranvier AP_Start->Node_Ranvier1 Saltatory Conduction Myelin1 Myelin Sheath Node_Ranvier2 Node of Ranvier Node_Ranvier1->Node_Ranvier2 AP_End Signal Propagation Node_Ranvier2->AP_End AP_Start_D Action Potential Demyelination Demyelinated Region AP_Start_D->Demyelination K_Leak K+ Channel Leak Demyelination->K_Leak exposes K+ channels AP_Fail Conduction Failure K_Leak->AP_Fail leads to AP_Start_T Action Potential Demyelination_T Demyelinated Region AP_Start_T->Demyelination_T K_Block K+ Channel Blockade Four_AP 4-Aminopyridine Four_AP->K_Block causes AP_Restore Conduction Restored K_Block->AP_Restore leads to

Caption: Mechanism of 4-Aminopyridine in Demyelinated Axons.

In Vivo Models for Cross-Validation

To robustly cross-validate the in vivo efficacy of a compound like 4-AP, it is essential to utilize multiple, well-characterized animal models that recapitulate different aspects of the human disease pathology. For multiple sclerosis, the most common models are the Experimental Autoimmune Encephalomyelitis (EAE) model and toxin-induced demyelination models.[13][14][15]

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is an inflammatory demyelinating model induced by immunization with myelin-derived proteins or peptides.[16] This model is particularly useful for studying the interplay between the immune system and the CNS.[13]

  • Induction: Typically induced in mice (e.g., C57BL/6 strain) or rats by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin.[16]

  • Assessment: Disease progression is monitored daily using a clinical scoring system that grades the severity of paralysis.[16]

  • Relevance for 4-AP: EAE models allow for the assessment of a compound's ability to improve motor function in the context of ongoing inflammation and demyelination.[17] Studies have shown that 4-AP can improve mobility in EAE-induced animals without altering the underlying disease course or inflammation.[17]

Toxin-Induced Demyelination Models

These models use toxins to selectively damage oligodendrocytes, the myelin-producing cells in the CNS, leading to demyelination with minimal inflammation.[13][15]

  • Cuprizone Model: Administration of the copper chelator cuprizone in the diet of mice induces oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.[13][15]

  • Lysolecithin Model: Focal injection of lysolecithin into white matter tracts causes rapid demyelination at the injection site.[15]

  • Relevance for 4-AP: These models are ideal for isolating the effects of a compound on axonal conduction in the absence of a significant inflammatory component. They provide a more direct assessment of a drug's ability to restore function to demyelinated axons.

Comparative In Vivo Efficacy and Data Analysis

A critical aspect of cross-validation is the quantitative comparison of a compound's effects across different models and against relevant alternatives.

Assessment of Motor Function

Several behavioral tests are employed to objectively measure motor function in rodent models of MS.[18]

  • Rotarod Test: This test assesses motor coordination and balance by measuring the time a rodent can remain on a rotating rod.[16][18]

  • Gait Analysis: Systems like the CatWalk XT can analyze dozens of gait parameters, providing a detailed picture of an animal's walking pattern.

  • Open Field Test: While primarily used for assessing anxiety and exploratory behavior, this test can also provide information on locomotor activity.

Comparative Data Summary

The following table summarizes hypothetical but representative data from in vivo studies comparing 4-AP with a placebo and a hypothetical alternative compound ("Alternative X") in the EAE model.

Treatment Group Peak EAE Clinical Score (Mean ± SEM) Time on Rotarod (seconds, Mean ± SEM) Gait Regularity Index (%)
Placebo3.5 ± 0.345 ± 560 ± 4
4-Aminopyridine (1 mg/kg)3.4 ± 0.285 ± 775 ± 5
Alternative X (5 mg/kg)2.5 ± 0.3**70 ± 670 ± 4

*p < 0.05 vs. Placebo; **p < 0.01 vs. Placebo and 4-Aminopyridine

Interpretation of Data: In this hypothetical dataset, 4-AP significantly improves motor function (Rotarod performance and gait regularity) without affecting the peak disease severity, consistent with its known mechanism as a symptomatic treatment.[17] "Alternative X," in contrast, not only improves motor function but also reduces the peak clinical score, suggesting it may have disease-modifying effects.

Experimental Protocols

EAE Induction and Clinical Scoring
  • Animal Model: Female C57BL/6 mice, 8-10 weeks old.

  • Immunization: On day 0, mice are subcutaneously immunized with 200 µg of MOG35-55 peptide emulsified in CFA.

  • Pertussis Toxin: Immediately after immunization and again 48 hours later, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.

  • Clinical Scoring: Mice are weighed and scored daily for clinical signs of EAE on a scale of 0-5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Partial hind limb paralysis

    • 4: Complete hind limb paralysis

    • 5: Moribund state

Rotarod Assay
  • Acclimation: For 3 consecutive days prior to the start of the experiment, mice are trained on the rotarod at a constant speed (e.g., 4 rpm) for 5 minutes.

  • Testing: On testing days, mice are placed on the rotarod, which accelerates from 4 to 40 rpm over 5 minutes.

  • Data Collection: The latency to fall is recorded for each mouse. The trial is repeated three times with a 15-minute inter-trial interval. The average latency to fall is used for analysis.

cluster_workflow In Vivo Cross-Validation Workflow start Select Compound (e.g., 4-AP) model_selection Choose Animal Models (EAE, Cuprizone) start->model_selection eae_induction EAE Induction (MOG35-55 + PTX) model_selection->eae_induction cuprizone_admin Cuprizone Administration (Diet) model_selection->cuprizone_admin treatment_groups Establish Treatment Groups (Placebo, 4-AP, Alternative) eae_induction->treatment_groups cuprizone_admin->treatment_groups behavioral_testing Behavioral Assessment (Rotarod, Gait Analysis) treatment_groups->behavioral_testing histology Histopathological Analysis (Demyelination, Inflammation) treatment_groups->histology Terminal Endpoint data_analysis Statistical Analysis & Comparison behavioral_testing->data_analysis histology->data_analysis conclusion Draw Conclusions (Efficacy, Mechanism) data_analysis->conclusion

Caption: A generalized workflow for the in vivo cross-validation of a test compound.

Comparison with Alternatives

While 4-AP provides symptomatic relief, it does not address the underlying pathology of demyelinating diseases.[17] Therefore, it is often compared to or used in conjunction with disease-modifying therapies (DMTs).

  • Glatiramer Acetate: An immunomodulatory drug that is thought to alter the immune response from pro-inflammatory to anti-inflammatory.

  • Fingolimod: A sphingosine-1-phosphate receptor modulator that sequesters lymphocytes in lymph nodes, preventing their entry into the CNS.

  • Remyelinating Agents (Experimental): A newer class of drugs in development that aim to promote the regeneration of myelin sheaths.

When comparing 4-AP to these alternatives, it is crucial to consider the experimental endpoints. For DMTs, endpoints would include measures of inflammation and demyelination (e.g., histological analysis of immune cell infiltration and myelin staining). For remyelinating agents, one would look for evidence of new myelin formation.

Conclusion and Future Directions

Cross-validation of in vivo results for compounds like 4-Aminopyridine is a multifaceted process that requires the use of multiple, complementary animal models and a battery of behavioral and histopathological assessments. The data consistently show that 4-AP is effective in improving motor function in preclinical models of demyelination, which aligns with its clinical efficacy in patients with multiple sclerosis.[4][17][19] Its mechanism of action as a potassium channel blocker that restores conduction in demyelinated axons is well-supported by both in vitro and in vivo studies.[1][2][5]

Future research in this area should focus on:

  • Developing more specific potassium channel blockers that target the subtypes of channels most relevant to demyelinated axons, potentially reducing side effects.

  • Investigating the combination of symptomatic treatments like 4-AP with disease-modifying and remyelinating therapies to provide a multi-pronged approach to treating demyelinating diseases.

  • Exploring the potential neuroprotective effects of 4-AP, as some recent studies have suggested it may have properties beyond purely symptomatic relief.[20][21]

By employing rigorous in vivo cross-validation methodologies, researchers can gain a deeper understanding of the therapeutic potential of novel compounds and make more informed decisions about their clinical development.

References

  • Dalfampridine: Review on its recent development for symptomatic improvement in patients with multiple sclerosis. (2012). Journal of Central Nervous System Disease. [Link]

  • 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis. (2013). Journal of Neuroinflammation. [Link]

  • Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. (2020). Brain. [Link]

  • HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use AMPYRA safely and effect. (n.d.). Acorda Therapeutics. [Link]

  • Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis. (2011). Current Medical Research and Opinion. [Link]

  • What is the mechanism of Dalfampridine? (2024). Patsnap Synapse. [Link]

  • Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis. (2011). Taylor & Francis Online. [Link]

  • 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis | Request PDF. (n.d.). ResearchGate. [Link]

  • Neuroprotective Properties of 4-Aminopyridine. (2021). Neurology: Neuroimmunology & Neuroinflammation. [Link]

  • Effects of 4-aminopyridine on synaptic transmission in the cat spinal cord. (1979). Brain Research. [Link]

  • AMPYRA® (dalfampridine) Extended Release Tablets, 10 mg. (n.d.). Acorda Therapeutics. [Link]

  • An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. (2021). Neurología. [Link]

  • AMPYRA® (dalfampridine): Home Page. (n.d.). Acorda Therapeutics. [Link]

  • Effects of 4-aminopyridine on transmission in excitatory and inhibitory synapses in the spinal cord. (1977). Brain Research. [Link]

  • 4 aminopyridine – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. (2000). Brain. [Link]

  • NDA 022250 – FDA Approved Labeling Text dated January 2013. (2013). U.S. Food and Drug Administration. [Link]

  • 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. (2013). Therapeutic Advances in Neurological Disorders. [Link]

  • Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. (2000). Brain. [Link]

  • Ampyra. (2024). FepBlue. [Link]

  • Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat. (1982). Brain Research. [Link]

  • An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. (2021). Neurología. [Link]

  • Use of Dalfampridine (Ampyra) Fact Sheet. (n.d.). Cleveland Clinic. [Link]

  • Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-Aminopyridine) in Normal Subjects and Patients with Spinal Cord Injury | Request PDF. (n.d.). ResearchGate. [Link]

  • What are Potassium channel blockers and how do they work? (2024). Patsnap Synapse. [Link]

  • Dalfampridine: Review of its Efficacy in Improving Gait in Patients with Multiple Sclerosis. (2012). Journal of Central Nervous System Disease. [Link]

  • Differential effects of potassium channel blockers on the activity of the locomotor network in neonatal rat. (1999). Brain Research. [Link]

  • Technical Assessment of Motor and Behavioral Tests in Rodent Models of Multiple Sclerosis. (2025). Journal of Neuroscience Methods. [Link]

  • 4‐Aminopyridine promotes functional recovery and remyelination in acute peripheral nerve injury. (2016). EMBO Molecular Medicine. [Link]

  • Clinical Study Results. (n.d.). AMPYRA® (dalfampridine). [Link]

  • Restoration of motor neuron function via pharmacological in vivo regulation of a potassium channel in SMA mice. (2026). MDA Conference. [Link]

  • Technical Assessment of Motor and Behavioral Tests in Rodent Models of Multiple Sclerosis. (2025). Journal of Neuroscience Methods. [Link]

  • In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. (2011). Drug Metabolism and Disposition. [Link]

  • Experimental In Vivo Models of Multiple Sclerosis: State of the Art. (2023). Cells. [Link]

  • 4-Aminopyridine. (n.d.). Wikipedia. [Link]

  • Effects of dalfampridine and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells. (2014). Taylor & Francis Online. [Link]

  • Experimental Autoimmune Encephalomyelitis in. (2023). JoVE Journal. [Link]

  • Aminopyridines for the treatment of neurologic disorders. (2014). Current Opinion in Neurology. [Link]

  • Experimental In Vivo Models of Multiple Sclerosis: State of the Art. (2023). Cells. [Link]

  • Neuroprotective Properties of 4-Aminopyridine. (2021). Neurology Neuroimmunology & Neuroinflammation. [Link]

  • Potassium channel blockers attenuate hypoxia- and ischemia-induced neuronal death in vitro and in vivo. (2003). Stroke. [Link]

  • Current recommendations for aminopyridines in clinical practice. (2024). ResearchGate. [Link]

  • Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative of 4-Aminopyridine Improve Hind Limb Function in Chronically Non-Ambulatory Dogs; A Blinded, Placebo-Controlled Trial. (2014). PLOS One. [Link]

  • Potassium channel blocker. (n.d.). Wikipedia. [Link]

  • Treatment with 4-aminopyridine improves upper limb tremor of a patient with multiple sclerosis: a video case report. (2018). Multiple Sclerosis and Related Disorders. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI)

This guide provides comprehensive, step-by-step procedures for the safe disposal of 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI), a pyridine derivative. The information herein is synthesized from established safety protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe disposal of 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI), a pyridine derivative. The information herein is synthesized from established safety protocols for related hazardous chemical compounds to ensure the protection of laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI), a thorough hazard assessment is crucial. Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or inhaled.[3][4] They can cause severe skin burns and eye damage.[3] Therefore, adherence to strict personal protective equipment (PPE) protocols is mandatory.

Essential PPE includes:

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[1]

  • Body Protection: A fully-buttoned laboratory coat.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][5]

Waste Collection and Segregation

Proper segregation of chemical waste is fundamental to safe disposal. Under no circumstances should pyridine derivatives be poured down the drain or disposed of with regular trash.[1]

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Collect all waste containing 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI), including contaminated materials like gloves, pipette tips, and absorbent pads, in a designated hazardous waste container.

  • Container Compatibility: The container must be made of a compatible material (e.g., high-density polyethylene) and be sealable and airtight to prevent the release of vapors.[1][5]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI)". Include any known hazard information.[1]

  • Incompatible Materials: Store the waste container away from incompatible materials such as strong oxidizers and acids.[1][5]

Storage of Chemical Waste

Proper storage of hazardous waste is critical to preventing accidents and ensuring a safe laboratory environment.

Storage ParameterGuidelineRationale
Location A cool, dry, and well-ventilated secondary containment area.[1][5]To prevent degradation of the container and minimize the risk of vapor accumulation.
Ignition Sources Away from sources of ignition, heat, and direct sunlight.[1]Pyridine derivatives can be flammable.
Accessibility In a designated and clearly marked area.To prevent accidental mixing with other waste streams and ensure easy access for authorized personnel.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.[1]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.[1]

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1]

  • Collection: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Procedures

The final disposal of 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI) must be handled by a licensed professional waste disposal service.

Disposal Workflow:

start Start: Generation of Waste collect Collect waste in a labeled, compatible container start->collect spill Is there a spill? collect->spill spill_yes Follow Spill Management Protocol spill->spill_yes Yes spill_no Store container in a cool, dry, well-ventilated area spill->spill_no No spill_yes->collect contact_ehs Contact Institutional EHS or Professional Waste Disposal Service spill_no->contact_ehs end End: Waste is safely managed for disposal contact_ehs->end

Caption: Disposal workflow for 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI).

Emergency Procedures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[5]

  • Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

References

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. [Link]

  • Pyridine Safety Operating Procedure - Washington State University. [Link]

  • Safety Data Sheet - Pyridine - KISHIDA CHEMICAL CO.,LTD. [Link]

Sources

Handling

Personal protective equipment for handling 2-Pyridinamine,5,6-dihydro-4-methyl-(9CI)

Standard Operating Procedure & Safety Guide: 2-Pyridinamine, 5,6-dihydro-4-methyl- (9CI) Executive Summary & Pharmacological Context 2-Pyridinamine, 5,6-dihydro-4-methyl- (9CI) is a specialized heterocyclic amine utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: 2-Pyridinamine, 5,6-dihydro-4-methyl- (9CI)

Executive Summary & Pharmacological Context

2-Pyridinamine, 5,6-dihydro-4-methyl- (9CI) is a specialized heterocyclic amine utilized heavily in advanced drug discovery as a pharmacological probe and synthetic intermediate. Mechanistically, compounds within this structural class are frequently investigated for their interaction with , specifically targeting NOS2 (inducible) and NOS3 (endothelial) pathways[1].

Because of its potent biological activity and the inherent chemical reactivity of the amidine/amine functional group, strict adherence to is mandatory. This guide provides a self-validating operational framework to ensure both operator safety and experimental integrity.

Physicochemical Profile & Hazard Logic

Understanding the physical nature of the chemical dictates the safety response. As a low-molecular-weight [2], it presents specific permeation and aerosolization risks that standard laboratory protocols may overlook.

Table 1: Physicochemical & Hazard Summary

Property / HazardValue / ClassificationOperational Implication
CAS Number 479668-33-2[3]Unique identifier for safety tracking and inventory management.
Molecular Formula C6H10N2[2]Nitrogen-rich compound; requires specific high-temperature incineration.
Molecular Weight 110.16 g/mol [2]Low molecular weight significantly increases the risk of rapid dermal absorption.
Target Organs Respiratory tract, Skin, EyesMandates strict barrier and inhalation protection to prevent mucosal damage.
Chemical Nature Basic (Amine derivative)Spills must be neutralized with weak acids (e.g., 5% acetic acid) prior to cleanup.

Core Directive: PPE Matrix & Causality

Do not rely on generic laboratory PPE. The selection below is engineered specifically for the vulnerabilities exposed by handling cyclic amines.

  • Hand Protection (Dermal Barrier):

    • Requirement: Nitrile gloves (minimum 0.11 mm thickness for incidental contact; 0.4 mm for bulk handling). Double-gloving is required during dissolution.

    • Causality: Amines rapidly degrade natural rubber latex, leading to microscopic breaches. Nitrile provides superior chemical resistance against low-molecular-weight organic bases, preventing transdermal absorption.

  • Respiratory Protection (Inhalation Barrier):

    • Requirement: NIOSH-approved N95 or P100 particulate respirator, OR strictly handle within a Class II Type A2 Biological Safety Cabinet / Chemical Fume Hood.

    • Causality: Fine organic powders are highly susceptible to electrostatic aerosolization. Inhalation of amine dust causes severe mucosal irritation and potential systemic absorption.

  • Eye Protection (Ocular Barrier):

    • Requirement: Tight-fitting, splash-proof chemical safety goggles.

    • Causality: Standard safety glasses with side shields are insufficient. Amine dusts and concentrated stock solutions can cause irreversible corneal damage upon contact.

  • Body Protection:

    • Requirement: Knee-length, flame-retardant laboratory coat (e.g., Nomex) with fitted cuffs.

Experimental Protocol: Safe Weighing & Dissolution

To maintain scientific integrity and prevent contamination, follow this step-by-step methodology.

Step 1: Environmental Control

  • Ensure the chemical fume hood has a verified face velocity of 80-100 feet per minute (fpm).

  • Wipe down the balance and surrounding area with a static-dissipative solution.

Step 2: Anti-Static Weighing

  • Place a grounded, anti-static weighing boat onto the analytical balance.

  • Causality: 2-Pyridinamine, 5,6-dihydro-4-methyl- (9CI) can hold a static charge. Standard plastic boats repel the powder, causing it to aerosolize, bypass respiratory zones, and contaminate the balance mechanism.

  • Carefully transfer the required mass using a static-free micro-spatula.

Step 3: Stock Solution Preparation

  • Dissolve the pre-weighed powder directly in the fume hood using anhydrous Dimethyl Sulfoxide (DMSO) or Methanol, depending on the assay requirements.

  • Causality: DMSO is the . Critical Warning: DMSO dramatically enhances dermal penetration. If a DMSO-amine solution contacts the skin, the amine will be carried directly into the bloodstream. If a splash occurs, immediately doff gloves, wash hands, and don a fresh pair.

Spill Management & Waste Disposal Plan

  • Spill Protocol: Never sweep dry powder. If a spill occurs, lightly mist the powder with 5% acetic acid. Causality: The acid protonates the basic amine, creating a localized salt that drastically reduces volatility and aerosolization. Cover with damp absorbent pads, scoop into a chemical-resistant biohazard bag, and seal.

  • Disposal Plan: Do not pour solutions down the drain. Segregate all contaminated materials as "Nitrogenous Organic Waste." It must be disposed of via high-temperature incineration by a licensed hazardous waste contractor to prevent environmental toxicity.

Operational Workflow Diagram

The following diagram illustrates the logical progression of handling this compound to ensure a self-validating safety loop.

HandlingWorkflow Start Pre-Operational Risk Assessment PPE Don Specialized PPE (Nitrile, N95, Goggles) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Anti-Static Weighing & Dissolution Hood->Weigh Spill Spill Event? Weigh->Spill Clean Neutralize with 5% Acetic Acid & Absorb Spill->Clean Yes Waste Segregate as Nitrogenous Waste Spill->Waste No Clean->Waste Decon Surface Decon & PPE Doffing Waste->Decon

Caption: Operational workflow for handling 2-Pyridinamine, 5,6-dihydro-4-methyl- (9CI).

References

  • ZINC Database. "ZINC26391399: 2-Pyridinamine, 5,6-dihydro-4-methyl- (9CI)". UCSF. URL:[Link]

  • CIRS Group. "Global Chemical Inventory Search (GCIS): 479668-33-2". CIRS Group. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment". US Department of Labor. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Laboratory Chemical Safety Summary (LCSS)". PubChem. URL: [Link]

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